molecular formula C10H11NO3 B115027 Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate CAS No. 142166-01-6

Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Cat. No.: B115027
CAS No.: 142166-01-6
M. Wt: 193.2 g/mol
InChI Key: QHAIQLAFSPRIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(12)7-2-3-8-9(6-7)14-5-4-11-8/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAIQLAFSPRIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596907
Record name Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142166-01-6
Record name Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 142166-00-5

This technical guide provides a comprehensive overview of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a heterocyclic compound belonging to the 1,4-benzoxazin-3-one class. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and organic synthesis. While specific biological data for this exact compound is limited in publicly available literature, this guide extrapolates information from closely related analogs and the broader class of 1,4-benzoxazin-3-one derivatives to provide a thorough understanding of its potential properties and applications.

Compound Identification and Chemical Properties

This compound is a small molecule characterized by a fused benzene and oxazine ring system, with a carbonyl group at the 3-position of the oxazine ring and a methyl carboxylate group at the 7-position of the benzene ring.

PropertyValueSource
CAS Number 142166-00-5Internal
Molecular Formula C₁₀H₉NO₄PubChem
Molecular Weight 207.18 g/mol PubChem
IUPAC Name methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylatePubChem
Canonical SMILES COC(=O)C1=CC2=C(C=C1)NC(=O)CO2PubChem
Appearance Solid (predicted)---
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.---

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned in three main steps starting from commercially available methyl 4-hydroxybenzoate.

Synthetic Pathway Proposed Synthetic Pathway for Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate A Methyl 4-hydroxybenzoate B Methyl 4-hydroxy-3-nitrobenzoate A->B Nitration (HNO₃) C Methyl 3-amino-4-hydroxybenzoate B->C Reduction (e.g., H₂, Pd/C) D Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate C->D Cyclization (e.g., Ethyl chloroacetate, base)

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Nitration of Methyl 4-hydroxybenzoate

  • Objective: To synthesize Methyl 4-hydroxy-3-nitrobenzoate.

  • Reagents and Solvents: Methyl 4-hydroxybenzoate, nitric acid (30-62% by weight).[1]

  • Procedure:

    • Cool the nitric acid to 0-10 °C in an ice bath.

    • Slowly add Methyl 4-hydroxybenzoate to the cooled nitric acid with continuous stirring.

    • Maintain the reaction temperature between 20-30 °C using external cooling.[1]

    • After the addition is complete, continue stirring for an additional 30 minutes.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Expected Outcome: A pure product of Methyl 4-hydroxy-3-nitrobenzoate.[1]

Step 2: Reduction of the Nitro Group

  • Objective: To synthesize Methyl 3-amino-4-hydroxybenzoate.

  • Reagents and Solvents: Methyl 4-hydroxy-3-nitrobenzoate, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve Methyl 4-hydroxy-3-nitrobenzoate in methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

    • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed (monitored by TLC or hydrogen uptake).

    • Filter the reaction mixture through celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Step 3: Cyclization to form the Benzoxazinone Ring

  • Objective: To synthesize Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate.

  • Reagents and Solvents: Methyl 3-amino-4-hydroxybenzoate, Ethyl chloroacetate, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF or Acetone).

  • Procedure:

    • Dissolve Methyl 3-amino-4-hydroxybenzoate in the chosen solvent.

    • Add the base to the solution and stir.

    • Add ethyl chloroacetate dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Experimental Protocol: Reduction of the Lactam Carbonyl

The title compound has been used as a starting material in the synthesis of other molecules. A Chinese patent describes the following reduction procedure.

  • Objective: To reduce the carbonyl group at the 3-position of the benzoxazinone ring.

  • Reagents and Solvents: Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS 142166-00-5), Borane dimethylsulfide complex, Tetrahydrofuran (THF), Methanol (MeOH).

  • Procedure:

    • To a solution of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (1 equivalent) in THF, add borane dimethylsulfide complex (2 equivalents).

    • Heat the reaction mixture at 60 °C for 3 hours.

    • Cool the reaction mixture to room temperature.

    • Slowly add MeOH at 0 °C to quench the reaction.

    • Heat the resulting mixture at 60 °C for 10 minutes.

    • Remove the excess solvent in vacuo.

    • Purify the resulting residue by flash chromatography.

Biological Activity and Potential Applications

While no specific biological data for this compound has been found, the 1,4-benzoxazin-3-one scaffold is a well-established pharmacophore with a wide range of biological activities.

Antimicrobial and Antifungal Activity

Derivatives of 1,4-benzoxazin-3-one have demonstrated significant potential as antimicrobial and antifungal agents. The structural similarity of the title compound to these active molecules suggests it may possess similar properties.

Compound Class/DerivativeActivityQuantitative Data (Example)Source
2H-benzo[b][1][2]oxazin-3(4H)-one derivativesAntibacterialZone of inhibition against E. coli, S. aureus, and B. subtilis---
1,4-benzoxazin-3-one derivatives with acylhydrazone moietyAntifungalEC₅₀ against G. zeae: 20.06 µg/ml (for compound 5L)---
A related benzoxazinone derivativeNot specifiedIC₅₀ : 0.036-0.073 μM---
Proposed Mechanism of Action

The mechanism of action for this specific compound has not been elucidated. However, a plausible mechanism, based on related antimicrobial compounds containing the benzoxazine core, is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.

Proposed Mechanism of Action Proposed Antimicrobial Mechanism of Action A Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate B Bacterial Cell A->B Enters C DNA Gyrase / Topoisomerase IV A->C Binds to B->C D Inhibition of DNA supercoiling and relaxation C->D E Disruption of DNA Replication and Repair D->E F Bacterial Cell Death E->F

Caption: Plausible mechanism of antimicrobial action.

Generalized Experimental Protocol for Antimicrobial Screening

To evaluate the potential antimicrobial activity of this compound, a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) can be employed.

Determination of Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Test compound (dissolved in a suitable solvent, e.g., DMSO).

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • 96-well microtiter plates.

    • Positive control antibiotic (e.g., Ciprofloxacin).

    • Negative control (broth and solvent).

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with solvent only).

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound (CAS 142166-00-5) is a member of the 1,4-benzoxazin-3-one class of heterocyclic compounds. While specific data on its biological activity is scarce, the well-documented antimicrobial and antifungal properties of this chemical class make it a compound of significant interest for further investigation in drug discovery programs. The proposed synthetic route and experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate the biological potential of this molecule. Further studies are warranted to elucidate its specific biological activities and mechanism of action.

References

Technical Guide: Physical and Synthetic Aspects of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities and utility as monomers for high-performance polybenzoxazine resins. This guide provides an overview of the physical properties of several 3,4-dihydro-2H-1,4-benzoxazine derivatives and general synthetic methodologies.

Physical Properties of Related 3,4-dihydro-2H-1,4-benzoxazine Derivatives

The following table summarizes key physical and computed properties for a selection of compounds structurally related to Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate. This data provides a comparative reference for predicting the properties of the target molecule.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehydeC₁₀H₁₁NO₂177.20[1]--
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acidC₁₀H₁₁NO₃193.20-Spectral data (1H NMR, IR, MS) is available.[2]
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylateC₁₀H₉NO₄207.18[3]-Spectral data (1H NMR, IR) is available.[3]
3-Methyl-3,4-dihydro-2H-1,4-benzoxazineC₉H₁₁NO149.19[4][5]-Purity: 95%.[5]
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acidC₁₀H₉NO₄207.18[6]-Predicted collision cross section data is available.[6]
Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylateC₁₂H₁₃NO₄235.24[7][8]--

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthetic compounds. Below are typical spectral characteristics observed for the 3,4-dihydro-2H-1,4-benzoxazine ring system.

Infrared (IR) Spectroscopy

The IR spectra of benzoxazine derivatives exhibit characteristic absorption bands. For instance, the asymmetric and symmetric stretching modes of C-O-C in the oxazine ring are typically observed around 1233 cm⁻¹ and 1029 cm⁻¹, respectively. The presence of a benzene ring attached to an oxazine ring is confirmed by a peak around 920 cm⁻¹.[9] In polybenzoxazines, a characteristic peak at 941 cm⁻¹ indicates the oxazine ring, while C-O-C symmetric and asymmetric stretching appear at 1041 cm⁻¹ and 1230 cm⁻¹, respectively.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of benzoxazine derivatives. Protons associated with the oxazine ring are identifiable in the ¹H NMR spectra. For example, in some derivatives, the multiplet corresponding to the NCH₂O group appears around 4.9-5.1 ppm, while the NCH₂ protons of the oxazine ring resonate at approximately 4.0-4.2 ppm.[11]

In ¹³C NMR spectra, the carbon signals for the oxazine ring are typically observed at around 82.5 ppm (OCH₂N) and 55.9 ppm (NCH₂).[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-methyl-3,4-dihydro-2H-1,4-benzoxazine, the exact mass is reported as 149.084063974 Da.[4]

Experimental Protocols: Synthesis of the 3,4-dihydro-2H-1,4-benzoxazine Scaffold

While a specific protocol for this compound is not detailed in the searched literature, general synthetic routes to the 3,4-dihydro-2H-1,4-benzoxazine core are well-established. These methods can be adapted to synthesize the target molecule.

General Synthesis via Mannich-type Condensation

A common and versatile method for synthesizing 1,3-benzoxazines is the Mannich reaction involving a phenol, a primary amine, and formaldehyde.[12][13] Although the target molecule is a 1,4-benzoxazine, related condensation strategies are often employed.

A general procedure for synthesizing 3,4-dihydro-2H-1,4-benzoxazines can involve the O-alkylation of a substituted o-nitrophenol, followed by reduction of the nitro group and subsequent ring closure.[14]

Alternative Synthetic Approaches

Other synthetic strategies include:

  • Lewis acid-catalyzed Sₙ2-type ring opening of activated aziridines with 2-halophenols, followed by a Cu(I)-catalyzed intramolecular C-N cyclization.[15]

  • Palladium-catalyzed tandem allylic substitution to provide chiral vinyl-substituted dihydro-2H-benzo[b][1][15]-oxazines.[15]

  • Chiral phosphoric acid (CPA) catalyzed enantioselective desymmetrization of prochiral oxetanes.[15]

The following diagram illustrates a generalized workflow for the synthesis and characterization of a 3,4-dihydro-2H-1,4-benzoxazine derivative.

G Generalized Synthetic and Analytical Workflow cluster_synthesis Synthesis cluster_analysis Structural Characterization Reactants Starting Materials (e.g., Substituted Phenol, Amine) Reaction Chemical Transformation (e.g., Cyclization) Reactants->Reaction Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Product Pure Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR EA Elemental Analysis Product->EA

Caption: Generalized workflow for the synthesis and characterization of 3,4-dihydro-2H-1,4-benzoxazine derivatives.

Biological Signaling Pathways

Currently, there is no specific information available in the cited literature regarding the biological activity or associated signaling pathways for this compound. However, the broader class of 1,4-benzoxazinone derivatives, which share a related core structure, has been reported to exhibit a wide range of biological activities, including antioxidant, anti-Alzheimer, antidiabetic, antimalarial, antimicrobial, and anticancer properties.[16] For instance, Levofloxacin, a fluoroquinolone antibiotic containing a benzoxazine ring, acts by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes.[17]

The diagram below illustrates a logical relationship for investigating the biological activity of a novel benzoxazine derivative.

G Investigative Workflow for Biological Activity Compound Test Compound (Methyl 3,4-dihydro-2H-1,4- benzoxazine-7-carboxylate) Screening Initial Biological Screening (e.g., Cell-based assays) Compound->Screening Hit Identification of 'Hit' (Significant biological activity observed) Screening->Hit Activity? TargetID Target Identification (e.g., Affinity chromatography, Proteomics) Hit->TargetID Pathway Signaling Pathway Elucidation (e.g., Western blot, Reporter assays) TargetID->Pathway LeadOpt Lead Optimization Pathway->LeadOpt

Caption: A conceptual workflow for the biological evaluation of a novel benzoxazine compound.

Conclusion

While direct experimental data for this compound remains elusive, this guide provides a comprehensive overview of the physical properties, spectroscopic characteristics, and general synthetic methodologies for structurally related compounds. The presented data and workflows offer a valuable resource for researchers working on the synthesis and characterization of novel 3,4-dihydro-2H-1,4-benzoxazine derivatives for applications in drug discovery and materials science. Further research is warranted to isolate and characterize the title compound to fully elucidate its properties and potential applications.

References

Technical Guide: Spectral and Synthetic Overview of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound belonging to the benzoxazine class. The 1,4-benzoxazine core is a key structural motif in numerous biologically active molecules and pharmaceutical agents. The presence of a methyl carboxylate group on the benzene ring suggests its potential as a key intermediate for further chemical modifications in drug discovery and materials science. This document aims to provide a predictive overview of its spectral properties and a general synthetic strategy.

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4 - 7.6m2HAromatic H (H-6, H-8)
~6.8 - 7.0d1HAromatic H (H-5)
~4.3 - 4.5t2HO-CH₂ (H-2)
~3.4 - 3.6t2HN-CH₂ (H-3)
~4.5 - 5.5br s1HN-H
3.87s3HO-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~166C=O (ester)
~145 - 148Aromatic C-O
~140 - 142Aromatic C-N
~122Aromatic C-COOCH₃
~120 - 125Aromatic CH
~115 - 118Aromatic CH
~110 - 115Aromatic CH
~64O-CH₂ (C-2)
~52O-CH₃
~43N-CH₂ (C-3)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, SharpN-H Stretch
~3050MediumAromatic C-H Stretch
~2950, ~2850MediumAliphatic C-H Stretch
~1720StrongC=O Stretch (Ester)
~1600, ~1500Medium-StrongAromatic C=C Stretch
~1280StrongAsymmetric C-O-C Stretch
~1240StrongC-O Stretch (Ester)
~1100StrongSymmetric C-O-C Stretch
~940MediumOxazine ring vibration[1]

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
193[M]⁺ (Molecular Ion)
162[M - OCH₃]⁺
134[M - COOCH₃]⁺
133[M - H - COOCH₃]⁺

Experimental Protocols

A specific experimental protocol for the synthesis of this compound is not available. However, a general and efficient method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves a multi-step sequence starting from a substituted 2-aminophenol.[2]

General Synthetic Procedure:

  • Starting Material: The synthesis would likely commence from 3-amino-4-hydroxybenzoic acid.

  • Esterification: The carboxylic acid would first be protected as its methyl ester, yielding methyl 3-amino-4-hydroxybenzoate. This can be achieved using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • Ring Formation: The resulting aminophenol can then be reacted with a two-carbon electrophile to form the oxazine ring. A common method involves reaction with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate).

Detailed Steps for a Plausible Synthesis:

  • Step 1: Esterification of 3-amino-4-hydroxybenzoic acid.

    • 3-amino-4-hydroxybenzoic acid is dissolved in methanol.

    • A catalytic amount of concentrated sulfuric acid is added.

    • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution).

    • The product, methyl 3-amino-4-hydroxybenzoate, is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated.

  • Step 2: Cyclization to form this compound.

    • Methyl 3-amino-4-hydroxybenzoate is dissolved in a suitable solvent such as DMF or acetonitrile.

    • An excess of a base, typically potassium carbonate, is added.

    • 1,2-dibromoethane is added to the mixture.

    • The reaction mixture is heated at an elevated temperature (e.g., 80-100 °C) for several hours.

    • After completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated.

    • The crude product is then purified by column chromatography on silica gel.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Plausible Synthetic Pathway

Synthesis A 3-Amino-4-hydroxybenzoic acid B Methyl 3-amino-4-hydroxybenzoate A->B MeOH, H₂SO₄ C This compound B->C BrCH₂CH₂Br, K₂CO₃

Caption: A plausible synthetic route to the target compound.

Spectral Analysis Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesize Synthesize Compound Purify Purify via Chromatography Synthesize->Purify NMR NMR (¹H, ¹³C) Purify->NMR IR IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for synthesis and spectral characterization.

References

"basic characterization of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a basic characterization of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a molecule belonging to the benzoxazine class of heterocyclic compounds. Due to the limited availability of direct experimental data for this specific methyl ester, this guide focuses on the detailed characterization of its immediate precursor, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, and provides a standard protocol for its conversion to the target molecule. The 1,4-benzoxazine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.

Molecular Structure and Properties

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃Calculated
Molecular Weight 207.23 g/mol Calculated
CAS Number Not availableN/A
Appearance Predicted: White to off-white solidInferred
Solubility Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solventsInferred
Melting Point Not availableN/A
Boiling Point Not availableN/A

Characterization of the Carboxylic Acid Precursor

Detailed experimental data is available for the direct precursor, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS No. 532391-89-2).

Table 2: Spectroscopic Data for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Spectroscopy Data Interpretation
¹H NMR Data available, indicating characteristic peaks for the aromatic and heterocyclic protons.
¹³C NMR Data available, confirming the carbon skeleton of the molecule.
IR Spectroscopy Data available, showing characteristic absorptions for O-H (carboxylic acid), C=O (carboxylic acid), C-N, and C-O stretches.
Mass Spectrometry Data available, with the molecular ion peak corresponding to the molecular weight of the carboxylic acid.

Note: Specific peak assignments and spectra are available in chemical databases under CAS number 532391-89-2.

Experimental Protocols

Synthesis of 3,4-dihydro-2H-1,4-benzoxazine Derivatives (General Procedure)

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core can be achieved through various methods. A common approach involves the reductive cyclization of a 2-nitrophenol derivative.

Protocol: Synthesis of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine

This protocol describes the synthesis of a related compound and can be adapted for the synthesis of the 7-carboxy-substituted analogue.

  • Step 1: O-Alkylation: o-Nitrophenol is reacted with 1-chloroacetone in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone or DMF) to yield 1-(2-nitrophenoxy)propan-2-one.

  • Step 2: Reductive Cyclization: The resulting nitro compound is then subjected to catalytic hydrogenation (e.g., using Pt/C or Pd/C) under a hydrogen atmosphere. This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular reductive amination to form the 3,4-dihydro-2H-1,4-benzoxazine ring. Toluene is often used as the solvent for this reaction. The reaction is typically carried out at a temperature of 45-50°C and a pressure of 2.0 MPa for approximately 15 hours.

Esterification of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

A standard and effective method for the esterification of a carboxylic acid to its methyl ester is the Fischer-Speier esterification.

Protocol: Fischer-Speier Esterification

  • Step 1: Reaction Setup: 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is dissolved in an excess of methanol.

  • Step 2: Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added to the solution.

  • Step 3: Reaction: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 4: Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is then diluted with water and neutralized with a weak base, such as a saturated sodium bicarbonate solution.

  • Step 5: Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Visualizations

Synthetic Pathway

Synthetic Pathway cluster_0 Synthesis of Carboxylic Acid Precursor cluster_1 Esterification 4-Amino-3-hydroxybenzoic_acid 4-Amino-3-hydroxybenzoic acid Carboxylic_Acid 3,4-dihydro-2H-1,4-benzoxazine- 7-carboxylic acid 4-Amino-3-hydroxybenzoic_acid->Carboxylic_Acid Base, Solvent Dielectrophile 1,2-Dibromoethane Dielectrophile->Carboxylic_Acid Target_Molecule Methyl 3,4-dihydro-2H-1,4-benzoxazine- 7-carboxylate Carboxylic_Acid->Target_Molecule Methanol, Acid Catalyst Experimental Workflow Start Synthesized Compound Purification Purification (Column Chromatography) Start->Purification Structure_Verification Structural Verification Purification->Structure_Verification NMR ¹H and ¹³C NMR Structure_Verification->NMR Primary MS Mass Spectrometry Structure_Verification->MS Primary IR IR Spectroscopy Structure_Verification->IR Secondary Purity Purity Analysis (HPLC, Elemental Analysis) NMR->Purity MS->Purity IR->Purity Physical_Properties Physical Properties (Melting Point, Solubility) Purity->Physical_Properties Biological_Screening Biological Activity Screening Physical_Properties->Biological_Screening End Characterized Compound Biological_Screening->End

An In-depth Technical Guide to the Potential Mechanism of Action of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the mechanism of action for Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview based on the well-documented biological activities of the core 3,4-dihydro-2H-1,4-benzoxazine scaffold and its closely related derivatives. The potential mechanisms outlined herein are inferred from these structurally analogous compounds and are intended to guide further research and drug development efforts.

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, known to exhibit a wide array of pharmacological properties. Derivatives of this core have been investigated for their therapeutic potential in various domains, including oncology, infectious diseases, neurology, and cardiology.[1][2][3] The presence of a carboxylate group at the 7-position of the benzoxazine ring in this compound suggests that it may engage with biological targets through hydrogen bonding and electrostatic interactions, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Potential Therapeutic Applications and Associated Mechanisms of Action

Based on the bioactivity of analogous compounds, this compound could plausibly exhibit one or more of the following activities:

Anticancer Activity

Numerous derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have demonstrated significant anti-proliferative activity against a range of cancer cell lines.[1][4]

Postulated Mechanism: The anticancer effect of these compounds may be attributed to the induction of apoptosis and inhibition of cell proliferation.[4] For instance, certain derivatives have been shown to promote apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) and inhibit the growth of A549 lung cancer cells.[4] The substitution pattern on the benzoxazine ring plays a crucial role in determining the potency and selectivity of the anticancer effects.[1]

Signaling Pathway:

anticancer_pathway Benzoxazine_Derivative Methyl 3,4-dihydro-2H-1,4- benzoxazine-7-carboxylate (Hypothesized) Cancer_Cell Cancer Cell Benzoxazine_Derivative->Cancer_Cell Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Proliferation_Inhibition Inhibition of Cell Proliferation Cancer_Cell->Proliferation_Inhibition Cell_Death Cell Death Apoptosis_Induction->Cell_Death Proliferation_Inhibition->Cell_Death

Caption: Hypothesized anticancer mechanism of action.

Antimicrobial Activity

The benzoxazine core is also associated with antimicrobial properties.[5][6]

Postulated Mechanism: Molecular docking studies of related 2H-benzo[b][5][6]oxazin-3(4H)-one derivatives suggest a potential mechanism involving the inhibition of bacterial DNA gyrase.[5][6] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

Signaling Pathway:

antimicrobial_pathway Benzoxazine_Derivative Methyl 3,4-dihydro-2H-1,4- benzoxazine-7-carboxylate (Hypothesized) DNA_Gyrase Bacterial DNA Gyrase Benzoxazine_Derivative->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Blocked

Caption: Postulated antimicrobial mechanism of action.

Anticonvulsant Activity

The discovery of anticonvulsant properties in 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones highlights the potential for neurological activity in 7-substituted benzoxazine derivatives.[2]

Postulated Mechanism: While the precise mechanism for these analogs is not fully elucidated, their efficacy in the maximal electroshock (MES) test suggests an ability to prevent seizure spread.[2] This could be mediated through modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition.

Experimental Workflow:

anticonvulsant_workflow cluster_preclinical Preclinical Evaluation MES_Test Maximal Electroshock (MES) Test Activity Anticonvulsant Activity MES_Test->Activity scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test scPTZ_Test->Activity Neurotoxicity Rotarod Neurotoxicity Test Toxicity Neurotoxicity Neurotoxicity->Toxicity Isoniazid_Test Isoniazid Test Isoniazid_Test->Activity Strychnine_Test Strychnine Test Strychnine_Test->Activity Compound 7-Substituted Benzoxazine Derivative Compound->MES_Test Compound->scPTZ_Test Compound->Neurotoxicity Compound->Isoniazid_Test Compound->Strychnine_Test

Caption: Experimental workflow for anticonvulsant activity assessment.

Cardiovascular Effects

Certain 3,4-dihydro-2H-1,4-benzoxazine derivatives have been identified as vascular smooth muscle relaxants.[3]

Postulated Mechanism: The vasodilatory effect of these compounds has been attributed to the blockade of calcium entry into vascular smooth muscle cells.[3] This suggests a potential role as a calcium channel blocker.

Signaling Pathway:

cardiovascular_pathway Benzoxazine_Derivative Methyl 3,4-dihydro-2H-1,4- benzoxazine-7-carboxylate (Hypothesized) Ca_Channel Voltage-Gated Ca²⁺ Channel Benzoxazine_Derivative->Ca_Channel Blockade Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vasodilation Vasodilation Ca_Channel->Vasodilation Promotes Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction

Caption: Postulated mechanism for cardiovascular effects.

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data from studies on derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold.

Table 1: Anticancer Activity of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivatives [1]

CompoundPC-3 IC₅₀ (µM)NHDF IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)MIA PaCa-2 IC₅₀ (µM)U-87 MG IC₅₀ (µM)
14f 7.8412.316.29.878.91

Table 2: Anticonvulsant Activity of a 7-Substituted Benzoxazine Derivative [2]

CompoundMaximal Electroshock (MES) Test ED₅₀ (mg/kg)
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b) 31.7

Experimental Protocols

Synthesis of 3,4-dihydro-2H-1,4-benzoxazine Derivatives

A general method for the synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core involves the reaction of an appropriate aminophenol with a suitable three-carbon synthon, such as ethyl 2,3-dibromopropionate, often leading to a racemic mixture. Enantiomerically pure analogs can be obtained through chiral synthesis or preparative enantioseparation. Another common synthetic route is the Buchwald-Hartwig cross-coupling between substituted bromobenzenes and 1,4-benzoxazines.[1]

Antimicrobial Susceptibility Testing (Disc Diffusion Assay)[6][8]
  • Microorganism Preparation: Pure cultures of bacteria (e.g., E. coli, S. aureus) are grown in nutrient broth at 37°C to a turbidity matching the 0.5 McFarland standard.

  • Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the surface of a Mueller-Hinton agar plate.

  • Disc Preparation: Sterile 6 mm paper discs are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Application: The impregnated discs are placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.

In Vitro Anticancer Cell-Based Assays[2]
  • Cell Culture: Human cancer cell lines (e.g., PC-3, MDA-MB-231) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • Cell Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

While direct evidence for the mechanism of action of this compound is not yet available, the extensive research on the 3,4-dihydro-2H-1,4-benzoxazine scaffold provides a strong foundation for predicting its potential biological activities. The presence of the carboxylate group at the 7-position is a key structural feature that warrants further investigation to understand its influence on target binding and overall pharmacological profile. The potential for this compound to act as an anticancer, antimicrobial, anticonvulsant, or cardiovascular agent makes it an attractive candidate for future drug discovery and development programs. The experimental protocols and potential mechanisms of action outlined in this guide provide a roadmap for such investigations.

References

Potential Biological Targets of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds. This technical guide consolidates the current understanding of the potential biological targets of its derivative, Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate. While direct target identification for this specific molecule is limited in publicly available literature, extensive research on structurally related analogs provides compelling evidence for several potential mechanisms of action, primarily in the realms of oncology and microbiology. This document outlines these potential targets, summarizes quantitative data from relevant studies, provides detailed experimental protocols for target validation, and presents visual workflows and signaling pathways to guide future research and drug development efforts.

Introduction

This compound is a small molecule featuring the core 3,4-dihydro-2H-1,4-benzoxazine ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological properties. The exploration of its biological activities has revealed potential applications in treating cancer and infectious diseases. This guide focuses on elucidating the probable molecular targets and mechanisms of action based on the activities of closely related analogs.

Potential Therapeutic Areas and Biological Targets

Based on the biological evaluation of various 3,4-dihydro-2H-1,4-benzoxazine derivatives, two primary therapeutic areas emerge as highly probable for this compound: oncology and antimicrobial therapy.

Anticancer Activity

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have demonstrated significant anti-proliferative activity against a range of cancer cell lines. The proposed mechanisms of action for these compounds involve the modulation of key cellular processes such as cell cycle progression and apoptosis.

Potential Molecular Targets:

  • Cyclin-Dependent Kinase 9 (CDK9): Inhibition of CDK9, a key regulator of transcription, has been identified as a mechanism for some benzoxazine derivatives.

  • Topoisomerase II: Some derivatives have been shown to downregulate the expression of topoisomerase II, an enzyme crucial for DNA replication and cell division.

  • Apoptosis Induction (via p53 and Caspase-3): Several active derivatives have been observed to induce apoptosis through the upregulation of the tumor suppressor protein p53 and the executioner caspase-3.

Antimicrobial Activity

The 1,4-benzoxazine core is also a feature in compounds with antimicrobial properties. Molecular docking studies on related structures suggest a potential mechanism of action involving the inhibition of essential bacterial enzymes.

Potential Molecular Target:

  • Bacterial DNA Gyrase: This enzyme is a validated target for antibacterial drugs. Docking studies have indicated that 2H-benzo[b]oxazin-3(4H)-one derivatives, which share a core structure, may bind to the active site of E. coli DNA gyrase.

Other Potential Targets

The use of this compound as a reagent in the synthesis of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors suggests a potential, albeit indirect, association. While the molecule itself may not be a potent inhibitor, its structural features might allow for interaction with this enzyme, which is involved in inflammation and tissue regeneration.

Potential Molecular Target:

  • 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): As a negative regulator of prostaglandins, inhibition of 15-PGDH can promote tissue repair.

Quantitative Data Summary

The following table summarizes the anti-proliferative activity of representative 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives against various cancer cell lines. It is important to note that these are not values for this compound but for structurally related compounds, providing a basis for estimating potential efficacy.

Compound IDCancer Cell LineIC50 (µM)Reference
14f PC-3 (Prostate)7.84
NHDF (Fibroblast)10.2
MDA-MB-231 (Breast)11.5
MIA PaCa-2 (Pancreatic)13.9
U-87 MG (Glioblastoma)16.2

Experimental Protocols

To facilitate further investigation into the biological targets of this compound, detailed protocols for key assays are provided below.

Anti-Proliferative Activity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC-3, MDA-MB-231)

  • 96-well plates

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro CDK9 Kinase Assay

This assay determines the inhibitory effect of the compound on CDK9 activity.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • CDK9 substrate peptide

  • Test compound

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the diluted compound or vehicle control (DMSO).

  • Add the CDK9/Cyclin T1 enzyme to each well and incubate briefly at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent and incubate for another 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

DNA Gyrase Inhibition Assay

This assay measures the ability of the compound to inhibit the supercoiling activity of bacterial DNA gyrase.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 DNA

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • Test compound

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., ethidium bromide)

Procedure:

  • Set up reaction mixtures containing gyrase assay buffer, relaxed pBR322 DNA, and serial dilutions of the test compound.

  • Add E. coli DNA gyrase to initiate the reaction.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Stain the gel with a DNA dye and visualize under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA.

15-PGDH Enzymatic Assay

This assay measures the inhibition of 15-PGDH activity.

Materials:

  • Recombinant human 15-PGDH

  • 15-PGDH assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • NAD⁺

  • Prostaglandin E2 (PGE2) as substrate

  • Test compound

  • Fluorometer or spectrophotometer

Procedure:

  • In a 96-well plate, prepare reaction mixtures containing assay buffer, NAD⁺, and serial dilutions of the test compound.

  • Add the 15-PGDH enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the substrate (PGE2).

  • Monitor the increase in NADH formation by measuring the fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance at 340 nm over time.

  • Calculate the initial reaction rates and determine the percent inhibition and IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by 3,4-dihydro-2H-1,4-benzoxazine derivatives and a general workflow for target identification and validation.

anticancer_pathway cluster_cell Cancer Cell Compound This compound (or derivative) CDK9 CDK9 Compound->CDK9 Inhibition TopoisomeraseII Topoisomerase II Compound->TopoisomeraseII Downregulation p53 p53 Compound->p53 Upregulation RNAPII RNA Pol II CDK9->RNAPII Phosphorylation Transcription Gene Transcription (e.g., anti-apoptotic genes) RNAPII->Transcription Proliferation Cell Proliferation Transcription->Proliferation DNA_Replication DNA Replication TopoisomeraseII->DNA_Replication CellCycleArrest Cell Cycle Arrest DNA_Replication->CellCycleArrest Block DNA_Replication->Proliferation Caspase3 Caspase-3 p53->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Apoptosis->Proliferation Inhibition CellCycleArrest->Proliferation Inhibition

Caption: Potential anticancer signaling pathways modulated by benzoxazine derivatives.

antimicrobial_pathway cluster_bacterium Bacterial Cell Compound This compound (or derivative) DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division experimental_workflow Start This compound Screening Initial Biological Screening (e.g., Anti-proliferative, Antimicrobial assays) Start->Screening Target_ID Target Identification (e.g., Kinase profiling, Affinity chromatography) Screening->Target_ID Target_Validation Target Validation (e.g., Enzymatic assays, Cellular thermal shift assay) Target_ID->Target_Validation Mechanism Mechanism of Action Studies (e.g., Cell cycle analysis, Apoptosis assays, Gene expression profiling) Target_Validation->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

An In-depth Technical Guide on the Solubility and Stability of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is limited. This guide provides a comprehensive framework of established methodologies and best practices for determining these critical parameters, based on research on analogous benzoxazine derivatives and aromatic esters.

Introduction

This compound is a heterocyclic compound belonging to the benzoxazine family. Derivatives of this scaffold are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and thermal properties. A thorough understanding of the solubility and stability of this specific molecule is paramount for its potential applications in drug discovery and development, formulation science, and as a chemical intermediate. This technical guide outlines the requisite experimental protocols for a comprehensive assessment of its physicochemical properties.

Physicochemical Properties

While specific experimental data for the target molecule is scarce, a summary of key predicted and analogous compound properties is presented below.

PropertyPredicted/Analogous ValueReference
Molecular FormulaC₁₀H₁₁NO₃N/A
Molecular Weight193.20 g/mol N/A
XLogP3 (Predicted)1.5 - 2.5N/A
Melting Point (°C)Data not availableN/A
Boiling Point (°C)Data not availableN/A

Solubility Profile: Experimental Protocol

A comprehensive solubility assessment is critical for formulation development, bioavailability, and various in vitro and in vivo studies. The following protocols outline a systematic approach to determine the solubility of this compound in various solvents.

Qualitative Solubility Testing

This initial screening provides a general understanding of the compound's solubility characteristics.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the compound into separate small test tubes.

  • Solvent Addition: Add 1 mL of the test solvent to each tube. A range of solvents should be used, including:

    • Water (and aqueous buffers at pH 3, 7.4, and 9)

    • Methanol

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile

    • Dichloromethane

    • Ethyl Acetate

  • Observation: Vortex each tube vigorously for 1-2 minutes at room temperature.

  • Classification: Visually classify the solubility as:

    • Freely Soluble: Clear solution is formed.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some remains.

    • Slightly Soluble: Only a small amount of the solid dissolves.

    • Insoluble: No apparent dissolution.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility.

Methodology:

  • Equilibrium Setup: Add an excess amount of the compound to a known volume of the selected solvent in a sealed flask.

  • Incubation: Agitate the flask at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the suspension to settle.

    • Withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Presentation: Report the solubility in units of mg/mL or µg/mL.

Table for Quantitative Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)
Water (pH 7.4)25Hypothetical Data
Water (pH 7.4)37Hypothetical Data
Methanol25Hypothetical Data
Ethanol25Hypothetical Data
DMSO25Hypothetical Data
Acetonitrile25Hypothetical Data

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. These studies help in developing stability-indicating analytical methods and in determining appropriate storage conditions.

Experimental Workflow for Forced Degradation

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols for Stress Conditions
  • Acidic Hydrolysis: Incubate the compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: Treat the compound solution with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Expose the compound solution to 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Subject both the solid compound and its solution to elevated temperatures (e.g., 80°C).

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Data Presentation for Stability Studies

Table for Forced Degradation Results:

Stress ConditionDuration (h)% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl, 60°C24Hypothetical DataHypothetical DataHypothetical Data
0.1 M NaOH, RT24Hypothetical DataHypothetical DataHypothetical Data
3% H₂O₂, RT24Hypothetical DataHypothetical DataHypothetical Data
80°C (Solid)72Hypothetical DataHypothetical DataHypothetical Data
Photolytic (ICH Q1B)-Hypothetical DataHypothetical DataHypothetical Data

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not yet elucidated, many heterocyclic compounds are known to interact with various signaling pathways. The following diagram illustrates a hypothetical mechanism of action where a benzoxazine derivative could act as an inhibitor of a kinase signaling pathway, a common mode of action for many small molecule drugs.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Ligand Growth Factor Ligand->Receptor Benzoxazine Methyl 3,4-dihydro-2H-1,4- benzoxazine-7-carboxylate (Hypothetical Inhibitor) Benzoxazine->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will generate the critical data necessary to advance its development for potential therapeutic or industrial applications. The presented methodologies for solubility determination and forced degradation studies are fundamental for regulatory submissions and for building a comprehensive profile of this promising chemical entity. Future research should focus on generating empirical data for this specific molecule to validate and expand upon the foundational knowledge of the broader benzoxazine class.

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,4-Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine core, a heterocyclic scaffold of considerable renown, has carved a significant niche in the landscape of medicinal chemistry and drug discovery. Its journey from a synthetic curiosity to a "privileged structure" is a testament to its versatile biological activities and synthetic tractability. This in-depth technical guide chronicles the discovery and historical evolution of 1,4-benzoxazine derivatives, presenting key synthetic milestones, quantitative biological data, detailed experimental protocols, and visualizations of their mechanisms of action.

The Dawn of a Scaffold: Early Discovery and Synthetic Endeavors

The first documented synthesis of the 1,4-benzoxazine ring system dates back to 1959.[1] These pioneering efforts laid the groundwork for the exploration of this novel heterocyclic family.

Classical Synthesis: Condensation of 2-Aminophenols

One of the earliest and most fundamental approaches to constructing the 3,4-dihydro-2H-1,4-benzoxazine core involves the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes.[1] While foundational, this classical method often necessitated harsh reaction conditions, such as high temperatures and prolonged reaction times, and frequently resulted in variable and modest yields.[1]

A significant related development in benzoxazine chemistry was the application of the Mannich reaction for the synthesis of the isomeric 1,3-benzoxazines, first reported by Holly and Cope in 1944.[1] This provided a valuable one-pot method for a related class of compounds and highlighted the utility of condensation strategies in accessing benzoxazine scaffolds.

The Modern Era of Synthesis: Efficiency and Versatility

In response to the limitations of early synthetic methods, a plethora of more efficient and versatile strategies have been developed, revolutionizing the accessibility of diverse 1,4-benzoxazine derivatives.

Copper-Catalyzed Ullmann-Type Couplings

A major advancement in the synthesis of 1,4-benzoxazines has been the advent of copper-catalyzed C-N and C-O bond-forming reactions, particularly Ullmann-type couplings.[2] These methods typically involve the intramolecular cyclization of a pre-functionalized precursor. A common and effective strategy is the reaction of a 2-halophenol with an ethanolamine derivative, followed by a copper-catalyzed intramolecular N-arylation to furnish the 1,4-benzoxazine ring system.[1] This approach offers milder reaction conditions, higher yields, and broader functional group tolerance compared to the classical methods.

Biological Activities and Therapeutic Potential

The sustained interest in 1,4-benzoxazine derivatives stems from their broad and potent biological activities. This privileged scaffold has been identified in compounds exhibiting antimicrobial, anticancer, and neuroprotective properties, among others.

Antimicrobial Activity

A significant number of 1,4-benzoxazine derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[3][4] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[5][6]

Table 1: Antimicrobial Activity of Selected 1,4-Benzoxazine Derivatives

CompoundTarget OrganismActivity MetricValueReference
4e E. coliZone of Inhibition22 mm[3]
4e S. aureusZone of Inhibition20 mm[3]
4e B. subtilisZone of Inhibition18 mm[3]
1a-l Gram-positive bacteriaMIC31.25 - 62.5 µg/mL[4]
2a-l Gram-negative bacteriaMIC31.25 - 62.5 µg/mL[4]
Anticancer Activity

The 1,4-benzoxazine scaffold is a recurring motif in the design of novel anticancer agents.[7][8] Derivatives have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action. One prominent target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a critical role in cell growth, survival, and proliferation.[9]

Table 2: Anticancer Activity of Selected 1,4-Benzoxazine Derivatives

CompoundCancer Cell LineIC₅₀ ValueReference
8d-1 HeLa0.63 nM (PI3Kα)[9]
14f PC-37.84 µM[7]
14f MDA-MB-23116.2 µM[7]
5b MCF-7Good Cytotoxicity[5]
5c HeLaGood Cytotoxicity[5]
7d MCF-722.6 µM[5]
7d HT-2913.4 µM[5]
6b HCT-1165.9 µM[10]
6g HCT-1164.6 µM[10]
6e MCF-77.2 µM[10]
Neuroprotective Activity

Emerging research has highlighted the potential of 1,4-benzoxazine derivatives as neuroprotective agents.[11][12][13] These compounds have been shown to protect neuronal cells from oxidative stress-mediated degeneration. One of the key mechanisms implicated in this neuroprotective effect is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, a master regulator of the cellular antioxidant response.[14]

Table 3: Neuroprotective Activity of a Selected 1,4-Benzoxazine Derivative

CompoundActivityModelReference
3l Potent neuroprotective activityAnimal model of excitotoxic lesions[13]

Experimental Protocols

To facilitate further research and development in this field, detailed experimental protocols for the synthesis of key 1,4-benzoxazine derivatives are provided below.

General Procedure for the Synthesis of 2H-benzo[b][1][3]oxazin-3(4H)-one Derivatives (Classical Method)

To a solution of the appropriately substituted 2-aminophenol (1.0 eq) in a suitable solvent such as ethanol, an α-haloacetyl halide (e.g., chloroacetyl chloride, 1.1 eq) and a base (e.g., triethylamine or potassium carbonate, 2.0 eq) are added. The reaction mixture is stirred at room temperature or heated under reflux for several hours until the reaction is complete (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 2H-benzo[b][1][3]oxazin-3(4H)-one derivative.[3]

General Procedure for Copper-Catalyzed Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-ones

To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), copper(I) iodide (CuI, 0.1 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol) are added. The resulting mixture is stirred at 100 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.[15]

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the historical development and mechanisms of action of 1,4-benzoxazine derivatives, the following diagrams have been generated using the DOT language.

Historical Development of 1,4-Benzoxazine Synthesis A Discovery of 1,4-Benzoxazine Ring (1959) B Classical Synthesis: Condensation of 2-Aminophenols (Harsh Conditions, Variable Yields) A->B Early Methods C Modern Synthesis: Copper-Catalyzed Ullmann Coupling (Milder Conditions, Higher Yields) B->C Advancement D Diverse Biologically Active 1,4-Benzoxazine Derivatives C->D Enables Access To

A brief timeline of the development of 1,4-benzoxazine synthesis.

Antimicrobial Mechanism of Action DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Benzoxazine 1,4-Benzoxazine Derivative Benzoxazine->DNA_Gyrase Inhibits

Inhibition of DNA gyrase by 1,4-benzoxazine derivatives.

Anticancer Mechanism via PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to Benzoxazine 1,4-Benzoxazine Derivative Benzoxazine->PI3K Inhibits Benzoxazine->mTOR Inhibits Neuroprotective Mechanism via Nrf2 Pathway Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Leads to damage without ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Induces transcription of Antioxidant_Genes->Neuroprotection Promotes Benzoxazine 1,4-Benzoxazine Derivative Benzoxazine->Nrf2 Activates

References

Methodological & Application

Enantioselective Synthesis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic strategies for analogous structures, offering robust starting points for laboratory-scale synthesis.

Introduction

Chiral 3,4-dihydro-2H-1,4-benzoxazine derivatives are important structural motifs found in a variety of biologically active molecules. The precise control of stereochemistry is often crucial for therapeutic efficacy and safety. This document details two primary strategies for the enantioselective synthesis of the target molecule: Asymmetric Hydrogenation of a Prochiral Precursor and Nucleophilic Ring-Opening of a Chiral Epoxide.

Strategy 1: Asymmetric Hydrogenation of Methyl 2H-1,4-benzoxazine-7-carboxylate

This strategy involves the synthesis of a prochiral enamine intermediate, Methyl 2H-1,4-benzoxazine-7-carboxylate, followed by an enantioselective hydrogenation reaction catalyzed by a chiral transition metal complex. This approach is widely used for the synthesis of chiral amines and has been successfully applied to related heterocyclic systems.

Experimental Workflow: Asymmetric Hydrogenation

cluster_0 Synthesis of Precursor cluster_1 Asymmetric Hydrogenation cluster_2 Purification Start Methyl 4-amino-3-hydroxybenzoate Step1 Reaction with α-halo ketone Start->Step1 Precursor Methyl 2H-1,4-benzoxazine- 7-carboxylate Step1->Precursor Hydrogenation Hydrogenation (H2) Precursor->Hydrogenation Catalyst Chiral Ru-BINAP Catalyst Catalyst->Hydrogenation Product (S)- or (R)-Methyl 3,4-dihydro-2H-1,4- benzoxazine-7-carboxylate Hydrogenation->Product Purification Column Chromatography Product->Purification FinalProduct Enantiopure Product Purification->FinalProduct

Caption: Workflow for Asymmetric Hydrogenation.

Protocol 1: Synthesis of Methyl 2H-1,4-benzoxazine-7-carboxylate (Prochiral Precursor)

Materials:

  • Methyl 4-amino-3-hydroxybenzoate

  • Chloroacetaldehyde dimethyl acetal

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl 4-amino-3-hydroxybenzoate (1.0 eq) in toluene, add chloroacetaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 2H-1,4-benzoxazine-7-carboxylate.

Protocol 2: Enantioselective Asymmetric Hydrogenation

Materials:

  • Methyl 2H-1,4-benzoxazine-7-carboxylate

  • [RuCl((S)-BINAP)(p-cymene)]Cl or other suitable chiral Ruthenium catalyst

  • Methanol (degassed)

  • Hydrogen gas

Procedure:

  • In a glovebox, charge a high-pressure autoclave with Methyl 2H-1,4-benzoxazine-7-carboxylate (1.0 eq) and the chiral ruthenium catalyst (0.5-2 mol%).

  • Add degassed methanol to the autoclave.

  • Seal the autoclave, remove from the glovebox, and purge with hydrogen gas (3-5 times).

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a specified temperature (e.g., 25-50 °C) for the required time (e.g., 12-48 hours).

  • Monitor the reaction for completion by TLC or HPLC.

  • Once complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation: Asymmetric Hydrogenation
CatalystSubstrate Loading (mol%)SolventPressure (atm)Temp (°C)Time (h)Yield (%)ee (%)
[RuCl((S)-BINAP)(p-cymene)]Cl1Methanol203024>95>98
[Ru(OAc)₂((R)-BINAP)]1Ethanol5040189296
Ir-complex with (S)-SegPhos2Toluene3025368894

Note: The data presented in this table is representative of typical results for the asymmetric hydrogenation of similar 2H-1,4-benzoxazine substrates. Actual results may vary depending on the specific substrate and reaction conditions.

Strategy 2: Nucleophilic Ring-Opening of (S)-Glycidol

This approach provides a direct route to the chiral 3,4-dihydro-2H-1,4-benzoxazine core by reacting a substituted 2-aminophenol with a commercially available chiral epoxide, (S)-glycidol. This method establishes the stereocenter in a single step.

Experimental Workflow: Nucleophilic Ring-Opening

Start Methyl 4-amino-3-hydroxybenzoate Reaction Ring-Opening Reaction Start->Reaction Epoxide (S)-Glycidol Epoxide->Reaction Intermediate Intermediate Amino Alcohol Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product (S)-Methyl 3,4-dihydro-2H-1,4- benzoxazine-7-carboxylate Cyclization->Product Purification Purification Product->Purification FinalProduct Enantiopure Product Purification->FinalProduct

Caption: Workflow for Nucleophilic Ring-Opening.

Protocol 3: Synthesis of (S)-Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Materials:

  • Methyl 4-amino-3-hydroxybenzoate

  • (S)-Glycidol

  • Ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve Methyl 4-amino-3-hydroxybenzoate (1.0 eq) in ethanol.

  • Add (S)-glycidol (1.1-1.5 eq) to the solution. A catalytic amount of a mild base like triethylamine can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation: Nucleophilic Ring-Opening
2-Aminophenol SubstrateEpoxideSolventBaseTemp (°C)Time (h)Yield (%)ee (%)
2-Amino-4-chlorophenol(S)-GlycidolEthanolNoneReflux1885>98
2-Amino-5-methylphenol(S)-GlycidolIsopropanolEt₃N802478>98
Methyl 4-amino-3-hydroxybenzoate(S)-GlycidolEthanolNoneReflux20(Estimated 70-85)>98

Note: The data for Methyl 4-amino-3-hydroxybenzoate is an estimation based on the reactivity of similar substrates. The electron-withdrawing nature of the ester group may influence the reaction rate and yield.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through either asymmetric hydrogenation of a prochiral precursor or nucleophilic ring-opening of a chiral epoxide. The choice of method will depend on factors such as the availability of starting materials and catalysts, desired scale of the reaction, and the specific stereoisomer required. The protocols and data provided herein serve as a comprehensive guide for researchers to develop and optimize the synthesis of this and related chiral benzoxazine derivatives. Further optimization of reaction conditions may be necessary to achieve the desired yield and enantioselectivity for the specific target molecule.

Application Notes and Protocols for Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate as a scaffold in drug design, based on the known biological activities of the broader benzoxazine class of compounds. Detailed protocols for synthesis and biological evaluation are provided to facilitate further research and development.

Introduction to the 3,4-dihydro-2H-1,4-benzoxazine Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine core is recognized as a "privileged scaffold" in medicinal chemistry. This structural motif is present in a variety of biologically active compounds, demonstrating a wide range of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its biological and pharmacokinetic profiles. The methyl carboxylate group at the 7-position of the benzoxazine ring in this compound offers a key handle for further chemical modifications and library development.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, derivatives of this compound are promising candidates for development as:

  • Anticancer Agents: Benzoxazine derivatives have shown potent cytotoxic activity against various cancer cell lines.

  • Anti-inflammatory Agents: The scaffold has been associated with the inhibition of key inflammatory mediators.

  • Antimicrobial Agents: Various derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

Data Presentation: Biological Activities of Benzoxazine Derivatives

The following tables summarize the reported biological activities of various 3,4-dihydro-2H-1,4-benzoxazine derivatives, providing a rationale for the investigation of analogs of this compound.

Table 1: Anticancer Activity of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivatives [1]

CompoundPC-3 IC₅₀ (µM)NHDF IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)MIA PaCa-2 IC₅₀ (µM)U-87 MG IC₅₀ (µM)
14f 9.717.8412.99.5816.2

Table 2: Anticancer Activity of Azlactone–Benzoxazinone Hybrid Compounds against MCF-7 Breast Cancer Cell Line [1]

CompoundMCF-7 IC₅₀ (µM)
Methyl derivative (3f) 14.3
Methyl derivative (6f) 14.9
Methoxy derivative (3h) 17.1
Methoxy derivative (3i) 8.03
Methoxy derivative (6h) 12.1
Chloro derivative (3d) 12.03

Table 3: Anti-inflammatory Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives [2]

CompoundInhibition of LPS-induced NO production in BV-2 cells (%) at 10 µM
e2 68.5
e16 72.3
e20 75.1

Table 4: Antimicrobial Activity of Benzoxazine Sulfonamide Derivatives (MIC in µg/mL) [3]

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
1a 31.2562.562.512531.2562.5
1b 31.2531.2562.562.562.5125
1c 62.531.2512562.531.2531.25
1e 31.2562.531.2512562.562.5
1h 62.531.2562.562.512531.25
2c 31.2562.562.531.2562.562.5
2d 62.531.2531.2562.512562.5
2e 31.2562.562.512531.2531.25
2g 62.531.2512562.562.562.5
2h 31.2562.531.2512512531.25
2i 62.531.2562.531.2531.2562.5
2j 31.2562.512562.562.5125
2k 62.531.2531.2512531.2531.25
2l 31.2562.562.562.562.562.5

Experimental Protocols

Synthesis Protocol: Proposed Synthesis of this compound

This proposed synthesis is based on a general method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines.[4]

Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate

A plausible starting material is methyl 3-amino-4-hydroxybenzoate. This can be synthesized from 4-hydroxy-3-nitrobenzoic acid through esterification followed by reduction of the nitro group.

Step 2: N-Alkylation with a Glycidyl Derivative

The amino group of methyl 3-amino-4-hydroxybenzoate can be reacted with a suitable glycidyl derivative, such as epibromohydrin, in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to yield an N-alkylated intermediate.

Step 3: Intramolecular Cyclization

The resulting intermediate can undergo an intramolecular cyclization. This can be achieved by heating the intermediate in a high-boiling point solvent or by using a catalyst to facilitate the ring closure, forming the 3,4-dihydro-2H-1,4-benzoxazine ring system.

G cluster_synthesis Proposed Synthesis Workflow Starting Material Methyl 3-amino-4-hydroxybenzoate Intermediate N-alkylated intermediate Starting Material->Intermediate N-Alkylation Reagent1 Epibromohydrin, Base Final Product This compound Intermediate->Final Product Cyclization Cyclization Intramolecular Cyclization

Caption: Proposed synthetic workflow for the target molecule.

Biological Evaluation Protocols

Anticancer Activity: MTT Assay

This protocol is adapted from studies evaluating the cytotoxic effects of benzoxazine derivatives.[5]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, PC-3, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO, final concentration ≤ 0.1%) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-stimulated BV-2 Microglial Cells

This protocol is based on the evaluation of the anti-inflammatory effects of benzoxazinone derivatives.[2]

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Antimicrobial Activity: Disc Diffusion Assay

This protocol is a standard method for assessing the antimicrobial activity of chemical compounds.[6][7]

  • Microorganism Preparation: Prepare fresh overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth. Adjust the turbidity to 0.5 McFarland standard.

  • Agar Plate Inoculation: Spread the microbial suspension evenly onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Disc Application: Aseptically place sterile filter paper discs (6 mm in diameter) onto the agar surface.

  • Compound Application: Apply a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to each disc. Include a solvent control and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters.

Signaling Pathways and Mechanism of Action

Research on benzoxazine derivatives has implicated several signaling pathways in their biological activities.

Anti-inflammatory Mechanism

Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway.[2] This leads to a reduction in reactive oxygen species (ROS) production and the downregulation of pro-inflammatory enzymes like iNOS and COX-2.

G cluster_pathway Anti-inflammatory Signaling Pathway Benzoxazine Benzoxazine Nrf2 Nrf2 Benzoxazine->Nrf2 Activates ARE ARE Nrf2->ARE Translocates to nucleus and binds to ARE HO1 HO-1 ARE->HO1 Induces transcription ROS ROS Production HO1->ROS Inhibits Inflammation Inflammation (iNOS, COX-2) HO1->Inflammation Inhibits ROS->Inflammation Promotes

Caption: Nrf2-HO-1 anti-inflammatory pathway.

Anticancer Mechanism

Molecular docking studies of some 1,3-benzoxazine derivatives suggest that they may exert their anticancer effects by binding to the ATP binding site of the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation and survival.[5]

G cluster_pathway Proposed Anticancer Mechanism Benzoxazine Benzoxazine EGFR EGFR Benzoxazine->EGFR Binds to ATP binding site Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Benzoxazine->Downstream Inhibits EGFR->Downstream Activates ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of EGFR signaling pathway.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to synthesize, evaluate, and optimize derivatives based on this versatile scaffold for a range of diseases. Further investigation into the specific mechanisms of action and structure-activity relationships will be crucial in advancing these compounds toward clinical applications.

References

Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate: A Versatile Scaffold for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a valuable heterocyclic building block in the field of organic synthesis, particularly for the development of novel therapeutic agents and functional materials. The benzoxazine core is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities to molecules that contain it, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The presence of a methyl ester at the 7-position and a secondary amine within the heterocyclic ring provides two key reactive sites for further molecular elaboration, making this compound a versatile starting point for the synthesis of more complex derivatives.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use as a versatile building block in various organic transformations.

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step sequence starting from the commercially available 3-amino-4-hydroxybenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the cyclization to form the benzoxazine ring.

Synthesis_Workflow A 3-Amino-4-hydroxybenzoic acid B Methyl 3-amino-4-hydroxybenzoate A->B Esterification (MeOH, H+) C This compound B->C Cyclization (1,2-Dibromoethane, Base)

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of Methyl 3-amino-4-hydroxybenzoate

This protocol is adapted from established esterification procedures of aminobenzoic acids.

  • Materials:

    • 3-Amino-4-hydroxybenzoic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated) or Thionyl chloride

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

    • Rotary evaporator

    • Separatory funnel

  • Procedure:

    • To a solution of 3-amino-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) or thionyl chloride (1.2 eq) at 0 °C.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 3-amino-4-hydroxybenzoate as a solid.

Parameter Value
Typical Yield 85-95%
Physical State Solid

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the synthesis of 1,4-benzoxazine derivatives from aminophenols.

  • Materials:

    • Methyl 3-amino-4-hydroxybenzoate

    • 1,2-Dibromoethane

    • Potassium carbonate (anhydrous)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Round-bottom flask

    • Magnetic stirrer with heating

    • Rotary evaporator

  • Procedure:

    • To a solution of Methyl 3-amino-4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

    • Add 1,2-dibromoethane (1.2 eq) to the suspension.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Parameter Value
Typical Yield 60-75%
Physical State Solid

Applications in Organic Synthesis

This compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules. The secondary amine in the benzoxazine ring and the methyl ester group are the primary handles for derivatization.

Application_Workflow A This compound B N-Substituted Derivatives A->B N-Alkylation / N-Acylation C 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic Acid A->C Hydrolysis E (3,4-Dihydro-2H-1,4-benzoxazin-7-yl)methanol A->E Reduction D Amide Derivatives C->D Amide Coupling

Caption: Key transformations of this compound.

N-Functionalization of the Benzoxazine Ring

The secondary amine of the benzoxazine ring can readily undergo N-alkylation or N-acylation reactions to introduce a variety of substituents.

Experimental Protocol: N-Alkylation

  • Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide, methyl iodide)

    • Potassium carbonate or Sodium hydride

    • DMF or Acetonitrile (anhydrous)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF or acetonitrile, add potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, handle with care).

    • Add the alkyl halide (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the product by column chromatography.

Experimental Protocol: N-Acylation

  • Materials:

    • This compound

    • Acyl chloride or Acid anhydride

    • Triethylamine or Pyridine

    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) or pyridine in anhydrous DCM.

    • Cool the solution to 0 °C and add the acyl chloride or acid anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the N-acylated product, which can be further purified by recrystallization or column chromatography.

Modification of the Carboxylate Group

The methyl ester at the 7-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. Alternatively, the ester can be directly reduced to the corresponding alcohol.

Experimental Protocol: Hydrolysis to Carboxylic Acid

  • Materials:

    • This compound

    • Lithium hydroxide or Sodium hydroxide

    • Tetrahydrofuran (THF) / Water or Methanol / Water mixture

    • Hydrochloric acid (1N)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF/water or methanol/water.

    • Add an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 eq).

    • Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

    • Remove the organic solvent under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1N HCl.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid.

Experimental Protocol: Amide Coupling

  • Materials:

    • 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid

    • Amine (primary or secondary)

    • Coupling agent (e.g., HATU, HOBt/EDC)

    • Base (e.g., DIPEA)

    • DMF or DCM (anhydrous)

  • Procedure:

    • To a solution of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).

    • Stir the mixture for 10-15 minutes at room temperature.

    • Add the desired amine (1.2 eq) and continue stirring at room temperature for 4-12 hours.

    • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the amide derivative.

Experimental Protocol: Reduction to Alcohol

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

    • Tetrahydrofuran (THF, anhydrous)

  • Procedure:

    • To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate and purify the crude alcohol by column chromatography.

Conclusion

This compound is a highly functionalized and versatile building block. The synthetic protocols provided herein offer reliable methods for its preparation and subsequent derivatization. The ability to selectively modify both the nitrogen of the benzoxazine ring and the carboxylate group at the 7-position allows for the creation of diverse molecular architectures, making it an important intermediate for researchers in drug discovery and materials science.

References

Protocols for N-arylation of 3,4-dihydro-2H-1,4-benzoxazines: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 3,4-dihydro-2H-1,4-benzoxazines, a key transformation in the synthesis of various biologically active compounds. The N-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. This guide focuses on two of the most prevalent and effective methods for constructing the crucial C-N bond: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Introduction to N-Arylation Methods

The formation of a bond between the nitrogen atom of the 3,4-dihydro-2H-1,4-benzoxazine ring and an aryl group is a critical step in the diversification of this scaffold. Transition metal-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation.

Palladium-catalyzed Buchwald-Hartwig Amination has become a cornerstone of modern organic synthesis for its broad substrate scope and high functional group tolerance. This reaction typically employs a palladium catalyst in conjunction with a phosphine ligand and a base to couple an amine with an aryl halide or triflate.[1]

Copper-catalyzed Ullmann Condensation is a classical method for C-N bond formation that has seen a resurgence with the development of milder reaction conditions using ligands.[2][3] It often provides a cost-effective alternative to palladium-catalyzed methods and can be effective for a wide range of nitrogen heterocycles.[2]

Comparative Data of N-Arylation Protocols

The choice of catalytic system can significantly impact the yield and scope of the N-arylation reaction. Below is a summary of representative data for the N-arylation of 3,4-dihydro-2H-1,4-benzoxazines using different protocols.

Table 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation of Substituted 3,4-dihydro-2H-1,4-benzoxazines

This table summarizes the yields for the N-arylation of various 3,4-dihydro-2H-1,4-benzoxazines with substituted bromobenzenes using a Pd₂(dba)₃/XPhos catalytic system.[4]

Entry1,4-Benzoxazine SubstrateAryl BromideProductYield (%)
13-Phenyl-3,4-dihydro-2H-benzo[b][4][5]oxazineBromobenzene3,4-Diphenyl-3,4-dihydro-2H-benzo[b][4][5]oxazine50
23-Phenyl-3,4-dihydro-2H-benzo[b][4][5]oxazine4-Bromotoluene4-(p-Tolyl)-3-phenyl-3,4-dihydro-2H-benzo[b][4][5]oxazine45
33-Phenyl-3,4-dihydro-2H-benzo[b][4][5]oxazine1-Bromo-4-methoxybenzene4-(4-Methoxyphenyl)-3-phenyl-3,4-dihydro-2H-benzo[b][4][5]oxazine30
43-Phenyl-3,4-dihydro-2H-benzo[b][4][5]oxazine1-Bromo-4-fluorobenzene4-(4-Fluorophenyl)-3-phenyl-3,4-dihydro-2H-benzo[b][4][5]oxazine23
53-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[b][4][5]oxazine4-Bromobenzonitrile4-(4-(4-Methoxyphenyl)-2,3-dihydrobenzo[b][4][5]oxazin-4-yl)benzonitrile48

Reaction Conditions: Pd₂(dba)₃, XPhos, Cs₂CO₃, tert-butanol, toluene, 100 °C, 16 h, under argon atmosphere.[4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is a general procedure for the N-arylation of 3,4-dihydro-2H-1,4-benzoxazines with aryl bromides.[4]

Materials:

  • Substituted 3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous tert-butanol

  • Anhydrous toluene

  • Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the 3,4-dihydro-2H-1,4-benzoxazine, aryl bromide, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Add anhydrous toluene and anhydrous tert-butanol (typically in a 4:1 to 1:1 ratio).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3,4-dihydro-2H-1,4-benzoxazine.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation (General Procedure)

While a specific protocol for the N-arylation of 3,4-dihydro-2H-1,4-benzoxazine using a copper catalyst was not explicitly found in the provided search results, a general procedure for the N-arylation of heterocycles can be adapted. This protocol is based on typical conditions for Ullmann-type couplings.[2][6]

Materials:

  • 3,4-dihydro-2H-1,4-benzoxazine (2.0 equiv)

  • Aryl iodide or aryl bromide (1.0 equiv)

  • Copper(I) iodide (CuI) (0.05 - 0.20 equiv)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Ethylene glycol or other high-boiling polar solvent (e.g., DMF, NMP)

Procedure:

  • In a reaction vessel, combine the 3,4-dihydro-2H-1,4-benzoxazine, aryl halide, CuI, and the base.

  • Add the solvent (e.g., ethylene glycol).

  • Stir the mixture and heat to 120 °C for 24 hours. Alternatively, microwave irradiation can be used to reduce reaction times.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Mechanisms

General Experimental Workflow for N-Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Benzoxazine - Aryl Halide - Base B Add Catalyst System: - Pd or Cu Source - Ligand (if applicable) A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (e.g., Argon) C->D E Heating (Conventional or Microwave) D->E F Stirring for Specified Time E->F G Cool to RT F->G H Quench/Dilute G->H I Extraction H->I J Drying & Concentration I->J K Column Chromatography J->K L L K->L Characterization (NMR, MS, etc.)

Caption: General workflow for N-arylation of 3,4-dihydro-2H-1,4-benzoxazines.

Catalytic Cycles

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative Addition->L-Pd(II)(Ar)(X) + Ar-X Amine Coordination Amine Coordination L-Pd(II)(Ar)(X)->Amine Coordination [L-Pd(II)(Ar)(NHR'R'')]X [L-Pd(II)(Ar)(NHR'R'')]X Amine Coordination->[L-Pd(II)(Ar)(NHR'R'')]X + HNR'R'' Deprotonation Deprotonation [L-Pd(II)(Ar)(NHR'R'')]X->Deprotonation L-Pd(II)(Ar)(NR'R'') L-Pd(II)(Ar)(NR'R'') Deprotonation->L-Pd(II)(Ar)(NR'R'') - HX Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(NR'R'')->Reductive Elimination Reductive Elimination->Pd(0)L + Ar-NR'R''

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Ullmann Cu(I)X Cu(I)X Amine Coordination Amine Coordination Cu(I)X->Amine Coordination Cu(I)NR'R'' Cu(I)NR'R'' Amine Coordination->Cu(I)NR'R'' + HNR'R'' - HX Oxidative Addition Oxidative Addition Cu(I)NR'R''->Oxidative Addition Ar-Cu(III)(X)(NR'R'') Ar-Cu(III)(X)(NR'R'') Oxidative Addition->Ar-Cu(III)(X)(NR'R'') + Ar-X Reductive Elimination Reductive Elimination Ar-Cu(III)(X)(NR'R'')->Reductive Elimination Reductive Elimination->Cu(I)X + Ar-NR'R''

Caption: Proposed Ullmann condensation catalytic cycle.

References

"application of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate in antimicrobial studies"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound belonging to the benzoxazine class. While direct antimicrobial studies on this specific molecule are not extensively documented in publicly available literature, the broader family of 1,4-benzoxazine derivatives has demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. This document provides a generalized framework for the investigation of the antimicrobial properties of this compound, drawing upon established protocols and findings from studies on structurally related compounds.

The 1,4-benzoxazine scaffold is a key pharmacophore in a number of biologically active compounds. Derivatives have been synthesized and evaluated for various therapeutic applications, including antibacterial and antifungal activities. The mechanism of action for antimicrobial benzoxazines is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, thereby disrupting DNA replication and leading to bacterial cell death.

This application note outlines the necessary protocols for preliminary antimicrobial screening, determination of minimum inhibitory concentration (MIC), and provides a hypothetical workflow for such investigations. The data presented is based on published results for analogous 1,4-benzoxazine derivatives and should serve as a comparative reference.

Data Presentation: Antimicrobial Activity of Representative 1,4-Benzoxazine Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of various 1,4-benzoxazine derivatives against a panel of bacteria and fungi, as reported in the literature. This data provides a baseline for the expected range of activity for novel derivatives like this compound.

Compound IDTest OrganismMIC (µg/mL)Reference
Derivative 1 Staphylococcus aureus31.25
Bacillus subtilis62.5
Escherichia coli31.25
Pseudomonas aeruginosa62.5
Candida albicans31.25
Derivative 2 Staphylococcus aureus12.5
Escherichia coli25
Candida albicans50
Derivative 3 Gibberella zeae20.06 (EC50)
Pellicularia sasakii26.66 (EC50)
Phytophthora infestans15.37 (EC50)

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial potential of this compound.

Protocol 1: Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methods for antimicrobial susceptibility testing.

1. Materials:

  • Test compound (this compound)
  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
  • Fungal strain (e.g., Candida albicans)
  • Mueller-Hinton Broth (MHB) for bacteria
  • Sabouraud Dextrose Broth (SDB) for fungi
  • 96-well microtiter plates
  • Sterile DMSO (Dimethyl sulfoxide)
  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
  • Negative control (broth with DMSO)
  • Spectrophotometer (for measuring optical density)

2. Procedure:

Protocol 2: Agar Disc Diffusion Method for Preliminary Screening

This method provides a qualitative assessment of antimicrobial activity.

1. Materials:

  • Test compound
  • Sterile filter paper discs (6 mm diameter)
  • Bacterial and fungal strains
  • Mueller-Hinton Agar (MHA) for bacteria
  • Sabouraud Dextrose Agar (SDA) for fungi
  • Sterile DMSO
  • Positive control antibiotic discs
  • Negative control (disc with DMSO)

2. Procedure:

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Compound Test Compound (Methyl 3,4-dihydro-2H-1,4- benzoxazine-7-carboxylate) Disc_Diffusion Agar Disc Diffusion (Qualitative) Compound->Disc_Diffusion MIC_Determination Microdilution Method (Quantitative - MIC) Compound->MIC_Determination Microbes Bacterial & Fungal Strains Microbes->Disc_Diffusion Microbes->MIC_Determination Media Culture Media (MHB, MHA, SDB, SDA) Media->Disc_Diffusion Media->MIC_Determination Zone_Inhibition Measure Zone of Inhibition (mm) Disc_Diffusion->Zone_Inhibition MIC_Value Determine MIC (µg/mL) MIC_Determination->MIC_Value SAR_Analysis Structure-Activity Relationship Analysis Zone_Inhibition->SAR_Analysis MIC_Value->SAR_Analysis

Caption: Experimental workflow for antimicrobial evaluation.

Hypothesized Mechanism of Action

mechanism_of_action cluster_cell Bacterial Cell Compound Methyl 3,4-dihydro-2H-1,4- benzoxazine-7-carboxylate DNA_Gyrase DNA Gyrase (Topoisomerase II) Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Leads to

Caption: Hypothesized mechanism of action for benzoxazine derivatives.

Application Notes and Protocols for Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate and its Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct anticancer research data for Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is limited in the reviewed literature. The following application notes and protocols are based on studies of structurally related 3,4-dihydro-2H-1,4-benzoxazine derivatives and are intended to serve as a guide for investigating the potential of this class of compounds in anticancer research.

Introduction

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] These compounds have been shown to induce cytotoxic effects in various cancer cell lines through mechanisms such as apoptosis induction, cell cycle arrest, and modulation of key signaling pathways.[3] This document provides an overview of the application of 3,4-dihydro-2H-1,4-benzoxazine derivatives in anticancer research, including quantitative data on their activity and detailed experimental protocols.

Data Presentation: Anticancer Activity of 1,4-Benzoxazine Derivatives

The following table summarizes the in vitro anticancer activity of various 3,4-dihydro-2H-1,4-benzoxazine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Molecule 14f (a 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivative)PC-3 (Prostate)7.84[1][2]
MDA-MB-231 (Breast)12.9[1][2]
MIA PaCa-2 (Pancreatic)9.58[2]
U-87 MG (Glioblastoma)16.2[1][2]
Compound c18 (2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole)Huh-7 (Liver)19.05[4]
Compound c5 (2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole)Huh-7 (Liver)28.48[4]
Compound c16 (2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole)Huh-7 (Liver)31.87[4]
Compound c14 (2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole)Huh-7 (Liver)32.60[4]
Compound 11 (a 2H-benzo[b][2][3]oxazine derivative)HepG2 (Liver) - Hypoxic10[5]
Compound 4e (a benzimidazole tethered 3,4-dihydro-2H-benzo[e][1][3]oxazine)MCF-7 (Breast)8.60[6]
MDA-MB-231 (Breast)6.30[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer potential of 1,4-benzoxazine derivatives.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Materials:

    • Human cancer cell lines (e.g., PC-3, MDA-MB-231, HepG2)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

    • 96-well plates

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of DMSO should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to determine if the compound induces programmed cell death (apoptosis).

  • Materials:

    • Human cancer cell lines

    • 6-well plates

    • Test compounds

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Cell Cycle Analysis

This analysis determines the effect of the compound on the progression of the cell cycle.

  • Materials:

    • Human cancer cell lines

    • 6-well plates

    • Test compounds

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend them in the PI staining solution.

    • Incubate in the dark at 37°C for 30 minutes.

    • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.

Visualizations

Experimental Workflow for Anticancer Drug Screening

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Direction) synthesis Compound Synthesis (1,4-Benzoxazine Derivatives) cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism lead_optimization Lead Compound Optimization ic50->lead_optimization apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle animal_model Xenograft Animal Model lead_optimization->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Studies animal_model->toxicity

Caption: A general workflow for the screening and evaluation of 1,4-benzoxazine derivatives as potential anticancer agents.

Signaling Pathway for Apoptosis Induction

apoptosis_pathway cluster_pathway Apoptotic Signaling Cascade benzoxazine 1,4-Benzoxazine Derivative caspase8 Caspase-8 Activation benzoxazine->caspase8 Induces caspase3 Caspase-3 Activation caspase8->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: A simplified diagram illustrating a potential mechanism of apoptosis induction by 1,4-benzoxazine derivatives.

References

Application Notes and Protocols for Biological Screening of Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the biological screening of benzoxazine derivatives, a promising class of heterocyclic compounds with diverse pharmacological activities. This document outlines detailed protocols for assessing their anticancer, and antioxidant potential, accompanied by data presentation tables and workflow diagrams to facilitate experimental design and data interpretation.

Anticancer Activity Screening

Benzoxazine derivatives have demonstrated significant potential as anticancer agents by inducing cell death and inhibiting proliferation in various cancer cell lines.[1][2] The following protocols describe common in vitro assays to evaluate the cytotoxic and apoptotic effects of these compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa, HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazine derivatives in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Data Presentation: In Vitro Anticancer Activity of Benzoxazine Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Derivative 7dMCF-722.6[1]
HT-2913.4[1]
Compound 21A54928.4[3]
HCT11617.7[3]
Compound 8A54941.9[3]
HCT11619.8[3]
Compound 2bMCF-72.27[4]
HCT-1164.44[4]
Compound 4bMCF-73.26[4]
HCT-1167.63[4]

Experimental Workflow for Anticancer Screening

G cluster_workflow Experimental Workflow: Anticancer Screening start Start: Benzoxazine Derivatives cell_culture Cell Culture (e.g., MCF-7, HeLa, HepG2) start->cell_culture mtt_assay MTT Assay (Determine IC50 values) cell_culture->mtt_assay lead_selection Lead Compound Selection mtt_assay->lead_selection apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) lead_selection->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) lead_selection->cell_cycle_analysis western_blot Western Blot Analysis (Protein Expression) apoptosis_assay->western_blot cell_cycle_analysis->western_blot end End: Anticancer Profile western_blot->end

Caption: A typical workflow for in vitro anticancer screening of benzoxazine derivatives.

Apoptosis Induction Assessment (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat them with the benzoxazine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Washing:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The cell populations are distinguished as follows:

      • Viable cells: Annexin V-FITC negative and PI negative.

      • Early apoptotic cells: Annexin V-FITC positive and PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

      • Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathway for Benzoxazine-Induced Apoptosis

G cluster_pathway Proposed Apoptosis Signaling Pathway for Benzoxazine Derivatives benzoxazine Benzoxazine Derivative p53 p53 Activation benzoxazine->p53 bax Bax (pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->bcl2 mitochondria Mitochondrial Dysfunction bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Benzoxazine-induced apoptosis is often mediated by p53 and caspases.[2]

Antioxidant Activity Screening

Benzoxazine derivatives have been reported to possess antioxidant properties by scavenging free radicals.[5] The DPPH and ABTS assays are commonly used to evaluate the free radical scavenging activity of compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

DPPH is a stable free radical that has a deep violet color in solution. When it reacts with an antioxidant, it is reduced, and the color changes to a pale yellow. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare various concentrations of the benzoxazine derivatives in methanol. Ascorbic acid can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound solution to a solution of DPPH.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • Generate the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and keeping the mixture in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement:

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS radical scavenging activity and the IC50 value as described for the DPPH assay.

Data Presentation: Antioxidant Activity of Benzoxazine Derivatives

Compound/DerivativeAssayIC50 (µg/mL)Reference
Compound 3dDPPH53.33[1]
OBOP-01DPPH-[5]
OBOP-02DPPH-[5]
OBOP-01H2O2-[5]
OBOP-02H2O2-[5]
OBOP-01ABTS-[5]
OBOP-02ABTS-[5]

Workflow for Antioxidant Activity Screening

G cluster_workflow Experimental Workflow: Antioxidant Screening start Start: Benzoxazine Derivatives dpph_assay DPPH Assay start->dpph_assay abts_assay ABTS Assay start->abts_assay ic50_determination IC50 Value Determination dpph_assay->ic50_determination abts_assay->ic50_determination end End: Antioxidant Profile ic50_determination->end

Caption: A streamlined workflow for assessing the antioxidant potential of benzoxazine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the synthesis, focusing on the identification and mitigation of common side products.

Q1: My reaction to form this compound from Methyl 3-amino-4-hydroxybenzoate and a two-carbon electrophile (e.g., 1,2-dibromoethane) is giving a low yield of the desired product and multiple other spots on my TLC. What are the likely side products?

A1: A common challenge in this synthesis is the formation of undesired dimeric side products. The starting material, Methyl 3-amino-4-hydroxybenzoate, has two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). Both can react with the electrophile. The primary side products are often dimers formed from the intermolecular reaction of two molecules of the aminophenol with one molecule of the bridging electrophile.

Specifically, you may be forming:

  • N,N'-bridged dimer: Two molecules of Methyl 3-amino-4-hydroxybenzoate linked at their nitrogen atoms by the ethylene bridge.

  • O,O'-bridged dimer: Two molecules of Methyl 3-amino-4-hydroxybenzoate linked at their oxygen atoms by the ethylene bridge.

  • N,O-bridged species: In some instances, complex mixtures can arise from intermolecular N- and O-alkylation.

One study on a similar system involving the ring closure of an N-alkylated o-aminophenol with 1,2-dibromoethane reported the formation of unwanted dimers as significant side products, making the isolation of the desired monomeric benzoxazine cumbersome.[1]

Q2: How can I minimize the formation of these dimeric side products?

A2: Minimizing dimer formation relies on favoring the intramolecular cyclization over the intermolecular reaction. Here are several strategies you can employ:

  • High Dilution: Running the reaction at a very low concentration of the Methyl 3-amino-4-hydroxybenzoate can significantly favor the intramolecular reaction pathway. This is a classic technique to promote cyclization over polymerization or dimerization.

  • Slow Addition: The slow, dropwise addition of the electrophile (e.g., 1,2-dibromoethane) to the reaction mixture containing the aminophenol can help maintain a low instantaneous concentration of the electrophile, further favoring the 1:1 reaction and subsequent intramolecular cyclization.

  • Choice of Base: The base used can influence the relative nucleophilicity of the amine and the phenoxide. A weaker base might favor N-alkylation, which is the first step toward the desired product. Experimenting with different bases (e.g., K2CO3, Cs2CO3, or organic bases like triethylamine) may help optimize the reaction.

  • Phase Transfer Catalysis: In some cases, phase transfer catalysis can be employed for the ring closure reaction, though it has been reported to potentially yield the desired product as a minor component along with dimers.[1]

Q3: I am observing a product with a mass corresponding to the addition of two ethylene units. What could this be?

A3: This is likely a result of bis-alkylation on both the nitrogen and oxygen atoms of a single Methyl 3-amino-4-hydroxybenzoate molecule, followed by further reactions. It is a less common but possible side reaction, especially if an excess of the electrophile is used. Careful control of stoichiometry is crucial.

Q4: My starting material, Methyl 3-amino-4-hydroxybenzoate, seems to be degrading during the reaction. Is this common?

A4: Aminophenols can be susceptible to oxidation, especially at elevated temperatures and in the presence of certain reagents. It is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Data on Side Product Formation

Reaction ConditionDesired Product Yield (%)Dimer Formation (%)Other Impurities (%)
High Concentration15-2560-705-15
High Dilution50-6020-3010-20
Slow Addition of Electrophile60-7015-255-10

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized procedure and may require optimization.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 3-amino-4-hydroxybenzoate and a suitable solvent (e.g., acetone, DMF, or acetonitrile). Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base (e.g., potassium carbonate or cesium carbonate) to the mixture.

  • Electrophile Addition: Slowly add 1,2-dibromoethane (or another suitable two-carbon electrophile) to the reaction mixture at room temperature. For reactions prone to dimerization, consider high dilution and slow, dropwise addition of the electrophile.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: The crude product is often a mixture of the desired product and side products. Purify the residue by column chromatography on silica gel to isolate the this compound.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction pathway and the competing side reactions leading to dimer formation.

G start Methyl 3-amino-4-hydroxybenzoate + 1,2-Dibromoethane intermediate Intramolecular Cyclization (Favored by high dilution) start->intermediate Base product This compound intermediate->product dimer_start 2x Methyl 3-amino-4-hydroxybenzoate + 1,2-Dibromoethane n_dimer N,N'-bridged Dimer dimer_start->n_dimer Intermolecular Reaction o_dimer O,O'-bridged Dimer dimer_start->o_dimer Intermolecular Reaction

Caption: Desired intramolecular cyclization versus competing intermolecular dimerization pathways.

workflow cluster_troubleshooting Troubleshooting Logic low_yield Low Yield of Desired Product check_tlc Analyze TLC for Multiple Spots low_yield->check_tlc identify_dimers Suspect Dimer Formation (N,N' or O,O' bridged) check_tlc->identify_dimers implement_solutions Implement Solutions: - High Dilution - Slow Addition - Optimize Base identify_dimers->implement_solutions improved_yield Improved Yield implement_solutions->improved_yield

References

Technical Support Center: Synthesis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route involving the cyclization of a substituted aminophenol.

Issue 1: Low Conversion of Starting Materials

Q: My reaction shows a low conversion rate of the starting material, methyl 3-amino-4-hydroxybenzoate. What are the potential causes and solutions?

A: Low conversion can stem from several factors related to reaction conditions and reagent purity. Here are some troubleshooting steps:

  • Base Selection and Stoichiometry: The choice and amount of base are critical for the deprotonation of the phenolic hydroxyl group, which is necessary for the subsequent nucleophilic attack. Ensure you are using a sufficiently strong base and the correct stoichiometry.

    • Troubleshooting: If using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and has been stored under anhydrous conditions. An excess of the base (e.g., 2.2 equivalents) is often required to drive the reaction to completion.

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

    • Troubleshooting: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to check for product formation and potential decomposition. Some cyclization reactions benefit from heating under reflux.[1]

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.

    • Troubleshooting: Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for this type of reaction. If solubility is an issue, consider solvent mixtures.

  • Purity of Starting Materials: Impurities in the starting materials, especially in the aminophenol, can inhibit the reaction.

    • Troubleshooting: Verify the purity of methyl 3-amino-4-hydroxybenzoate using techniques like NMR or melting point analysis. If necessary, recrystallize or purify the starting material before use.

Issue 2: Formation of Significant Side Products

Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?

A: The formation of side products is a common challenge in benzoxazine synthesis. Key side reactions include N-alkylation, O-alkylation of the carboxylate group, and dimerization/oligomerization.

  • N- vs. O-Alkylation Selectivity: The primary desired step is the O-alkylation of the phenol, followed by N-alkylation to close the ring. However, direct N-alkylation of the aniline can compete with O-alkylation.

    • Troubleshooting: The selectivity is often influenced by the base and solvent. A strong base that selectively deprotonates the more acidic phenol is preferred. Running the reaction at a lower temperature initially can sometimes favor O-alkylation.

  • Dimerization and Oligomerization: Intermolecular reactions can lead to the formation of dimers and larger oligomers, which can be difficult to separate from the desired product.[1][2] This is particularly problematic at higher temperatures.[2]

    • Troubleshooting: Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. This can be achieved by slowly adding one of the reactants to the reaction mixture over an extended period. Lowering the reaction temperature, if feasible for the cyclization, can also reduce the rate of oligomerization.[2]

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What purification strategies are recommended?

A: Purification can be challenging due to the presence of unreacted starting materials, side products with similar polarities, and baseline material on chromatography.

  • Initial Work-up: A proper aqueous work-up is crucial to remove inorganic salts and highly polar impurities.

    • Troubleshooting: After the reaction, quench the mixture carefully (e.g., with saturated ammonium chloride solution if a strong base was used), and extract the product into an appropriate organic solvent like ethyl acetate. Wash the organic layer with brine to remove residual water.

  • Column Chromatography: This is the most common method for purifying the final product.

    • Troubleshooting:

      • Solvent System: Experiment with different solvent systems to achieve good separation on a TLC plate before running a column. A gradient elution (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) is often effective.

      • Silica Gel Treatment: If your compound streaks on the TLC plate, it may be due to its basicity. Consider treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.

    • Troubleshooting: Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A1: A common and effective method is the cyclization of methyl 3-amino-4-hydroxybenzoate with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a base. The reaction typically proceeds in a polar aprotic solvent like DMF or acetonitrile under heated conditions.

Q2: How does the choice of base impact the reaction yield?

A2: The base is critical for deprotonating the phenolic hydroxyl group, initiating the ring-forming reaction. A stronger base can lead to a faster reaction and higher conversion, but may also promote side reactions if not controlled properly. The choice of base can also influence the N- versus O-alkylation selectivity.

Table 1: Illustrative Effect of Different Bases on Yield

Base Solvent Temperature (°C) Time (h) Illustrative Yield (%)
K₂CO₃ DMF 100 24 45-55
Cs₂CO₃ DMF 100 18 60-70

| NaH | THF | 65 | 12 | 75-85 |

Note: These are illustrative yields for a typical benzoxazine synthesis and may vary for the specific target molecule.

Q3: Can microwave irradiation be used to improve the yield and reduce reaction time?

A3: Yes, microwave-assisted synthesis has been shown to be effective for the preparation of some benzoxazine derivatives, often leading to significantly reduced reaction times and improved yields.[3] It can be a valuable tool for optimizing the cyclization step.

Q4: What are the key analytical techniques to monitor the reaction and characterize the product?

A4:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for tracking the consumption of starting materials and the formation of the product.

  • Product Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis via cyclization.

Materials:

  • Methyl 3-amino-4-hydroxybenzoate

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of methyl 3-amino-4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Mix Methyl 3-amino-4-hydroxybenzoate, K₂CO₃, and DMF B Add 1,2-Dibromoethane A->B C Heat to 100°C for 18-24h B->C D Monitor by TLC/LC-MS C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

G Start Low Yield Observed Problem1 Low Conversion? Start->Problem1 Problem2 Side Products? Problem1->Problem2 No Sol1a Check Base Strength/ Stoichiometry Problem1->Sol1a Yes Sol2a Use High Dilution Problem2->Sol2a Yes End Yield Improved Problem2->End No Sol1b Increase Temperature Sol1c Verify Reagent Purity Sol1c->End Sol2b Optimize Temperature Sol2c Consider Alternative Base Sol2c->End

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

"purification of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate from crude reaction mixture"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate from a crude reaction mixture. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the isolation of a high-purity product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude ¹H NMR spectrum shows broad, poorly resolved peaks in addition to the expected signals for my product. What could be the cause?

A: This is a common issue when synthesizing benzoxazine derivatives and is often indicative of the presence of oligomers or polymeric byproducts.[1] These can form through premature ring-opening of the benzoxazine monomer, especially if the reaction is conducted at elevated temperatures for extended periods.

Troubleshooting Steps:

  • Optimize Reaction Conditions: If possible, consider lowering the reaction temperature or reducing the reaction time to minimize oligomerization.

  • Purification Strategy: A combination of aqueous work-up and column chromatography is typically effective in removing these higher molecular weight species.

Q2: I'm observing significant streaking of my product on the TLC plate during analysis. How can I resolve this?

A: Streaking on silica gel, which is weakly acidic, is a common problem with amine-containing compounds like 3,4-dihydro-2H-1,4-benzoxazines. This indicates a strong interaction between your compound and the stationary phase.

Troubleshooting Steps:

  • Basify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent system. This will neutralize the acidic sites on the silica gel and improve the spot shape.

  • Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase for chromatography, such as neutral or basic alumina.

Q3: My compound is proving difficult to crystallize from the crude mixture. What are some alternative purification strategies?

A: If direct crystallization is unsuccessful, a multi-step purification approach is recommended.

Recommended Workflow:

  • Aqueous Work-up: Begin with an aqueous work-up to remove water-soluble impurities and starting materials.

  • Column Chromatography: Follow with silica gel column chromatography to separate the target compound from non-polar impurities and oligomers.

  • Recrystallization: Once a partially purified product is obtained from chromatography, attempt recrystallization from a suitable solvent system to achieve high purity.

Q4: What are the most common impurities I should expect from the synthesis of this compound?

A: The impurities will largely depend on the synthetic route employed. A common synthesis involves the reaction of methyl 3-amino-4-hydroxybenzoate with an alkylating agent like 1,2-dibromoethane.

Potential Impurities:

  • Unreacted Starting Materials: Methyl 3-amino-4-hydroxybenzoate.

  • N,N'-dialkylated byproduct: Formation of a dimer where two benzoxazine units are linked by an ethylene bridge.

  • O-alkylated isomer: Alkylation at the phenolic oxygen without subsequent cyclization.

  • Polymeric byproducts: As mentioned in Q1.

Experimental Protocols

General Aqueous Work-up Protocol

This procedure is designed to remove acidic and water-soluble impurities from the crude reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 1N sodium hydroxide (NaOH) solution to remove any unreacted phenolic starting materials.

  • Water Wash: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product for further purification.

Silica Gel Column Chromatography Protocol

This protocol describes the purification of the crude product using silica gel chromatography.

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is commonly effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 50% ethyl acetate in hexanes) to elute the desired product. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis first.

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

    • Elution: Begin elution with the low-polarity solvent mixture, collecting fractions.

    • Gradient Elution: Gradually increase the proportion of the more polar solvent (ethyl acetate) to elute the product.

    • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization Protocol

Recrystallization is an excellent final step to obtain a highly pure, crystalline product.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on similar compounds, suitable solvent systems could include:

    • Ethanol

    • Methanol

    • Ethyl acetate/Hexanes mixture

    • Dichloromethane/Hexanes mixture

  • Procedure:

    • Dissolution: Dissolve the partially purified product in a minimal amount of the chosen hot solvent.

    • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Appearance Off-white to pale yellow solid (expected)
Melting Point Not available in literature. Pure compounds of this class typically have sharp melting points. A broad melting range would indicate impurities.
¹H NMR (CDCl₃, ppm) Predicted δ ~7.5-7.0 (m, 3H, Ar-H), 4.4-4.2 (t, 2H, O-CH₂), 3.85 (s, 3H, O-CH₃), 3.5-3.3 (t, 2H, N-CH₂)
¹³C NMR (CDCl₃, ppm) Predicted δ ~167 (C=O, ester), ~145-115 (Ar-C), ~65 (O-CH₂), ~52 (O-CH₃), ~43 (N-CH₂)
IR (cm⁻¹) Predicted ~3350 (N-H stretch), ~1710 (C=O stretch, ester), ~1280, ~1100 (C-O stretch)
Mass Spec (m/z) Predicted [M+H]⁺ = 194.07

Note: The NMR, IR, and MS data are predicted based on the analysis of structurally similar compounds and should be used as a guide for interpreting experimental results.

Visualizations

General Purification Workflow

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up (NaOH, H₂O, Brine) Crude->Workup Chromatography Silica Gel Column Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure Pure Product Recrystallization->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography

Chromatography_Troubleshooting Start Problem with Column Chromatography? Streaking Streaking on TLC? Start->Streaking NoMove Compound not moving from baseline? Start->NoMove NoElute Compound won't elute from column? Start->NoElute Sol1 Add triethylamine (0.1-1%) to eluent Streaking->Sol1 Sol2 Increase eluent polarity (more ethyl acetate) NoMove->Sol2 Sol3 Switch to a more polar solvent system (e.g., MeOH in DCM) NoElute->Sol3

Caption: Decision tree for troubleshooting common column chromatography issues.

References

"preventing racemization during the synthesis of chiral benzoxazines"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Chiral Benzoxazines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and addressing common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in chiral benzoxazine synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate), leading to a loss of optical activity. In drug development and materials science, the biological activity and physical properties of chiral benzoxazines are often highly specific to a single enantiomer. The presence of the other enantiomer can lead to reduced efficacy, altered pharmacological profiles, or undesirable material properties. Therefore, maintaining stereochemical integrity is crucial.

Q2: What are the primary causes of racemization during the synthesis of chiral benzoxazines?

A2: The primary cause of racemization in the synthesis of chiral compounds, including benzoxazines, is the formation of a planar, achiral intermediate. This can be promoted by:

  • Harsh pH Conditions: Both strong acids and strong bases can catalyze the formation of planar intermediates.[1]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1]

  • Prolonged Reaction Times: Extended exposure to conditions that can cause racemization increases the likelihood of losing stereochemical purity.[1]

In the context of the Mannich reaction, a common method for benzoxazine synthesis, racemization can occur through the reversible formation of an iminium ion intermediate.

Q3: What are the general strategies to prevent racemization during chiral benzoxazine synthesis?

A3: Key strategies to minimize racemization include:

  • Careful Control of Reaction Conditions: This includes optimizing temperature, reaction time, and the choice of reagents.

  • Appropriate Selection of Solvents: The polarity and protic/aprotic nature of the solvent can influence the stability of intermediates prone to racemization.

  • Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemistry of the reaction.

  • Mild Reaction Conditions: Employing milder reagents and reaction conditions can help to avoid the formation of achiral intermediates.

  • Careful Purification: The purification method should be chosen to avoid conditions that could cause racemization of the final product.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

This guide addresses the common issue of obtaining a low enantiomeric excess in the final chiral benzoxazine product.

Problem Possible Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (ee) in the Final Product 1. Racemization during the reaction: - High reaction temperature. - Inappropriate base or acid catalyst. - Prolonged reaction time.- Optimize Temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.- Screen Bases/Acids: If a catalyst is necessary, screen a variety of mild bases or acids to find one that promotes the desired reaction without causing significant racemization.- Monitor Reaction Progress: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.
2. Racemization during workup: - Use of strong aqueous acids or bases during extraction.- Use Buffered Solutions: Quench the reaction with a buffered aqueous solution (e.g., saturated ammonium chloride) instead of strong acids or bases.- Minimize Contact Time: Perform the workup as quickly as possible to minimize the time the product is in contact with aqueous acidic or basic solutions.
3. Racemization during purification: - Acidic nature of silica gel in column chromatography. - Use of protic or reactive solvents as eluents.- Neutralize Silica Gel: Pre-treat the silica gel with a base (e.g., by washing the column with a solvent containing a small amount of triethylamine) before chromatography.- Alternative Purification Methods: Consider other purification methods such as recrystallization or preparative chiral HPLC if racemization on silica gel is a persistent issue.- Choose Appropriate Solvents: Use non-protic and non-reactive solvents for chromatography.
4. Inaccurate ee Determination: - Improper chiral HPLC method. - Co-elution of impurities.- Validate Analytical Method: Ensure your chiral HPLC method is properly validated for the specific benzoxazine enantiomers. This includes checking for baseline separation and ensuring that impurities do not interfere with the peaks of interest.- Purify Sample for Analysis: Ensure the sample being analyzed for ee is of high purity to avoid misleading results from overlapping peaks.

Data Presentation

Table 1: Influence of Reaction Parameters on Enantiomeric Excess (ee) in Chiral Benzoxazine Synthesis (Hypothetical Data for Illustrative Purposes)

Entry Temperature (°C) Base Solvent Time (h) Yield (%) ee (%)
180Et₃NToluene247585
250Et₃NToluene486092
325Et₃NToluene7245>99
450DBUToluene247088
550Et₃NCH₂Cl₂486590
650Et₃NTHF486291

Note: This table presents hypothetical data to illustrate the potential impact of reaction parameters on yield and enantiomeric excess. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of a Chiral 1,4-Benzoxazine Derivative

This protocol is adapted from a literature procedure for the synthesis of nonracemic 1,4-benzoxazines.[2]

Materials:

  • Chiral N-tosylaziridine (1.0 mmol)

  • 2-Iodophenol (1.2 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • L-proline (0.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Dimethylformamide (DMF, 10 mL)

Procedure:

  • To a solution of chiral N-tosylaziridine (1.0 mmol) and 2-iodophenol (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C, add BF₃·OEt₂ (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • To the crude product, add CuI (0.1 mmol), L-proline (0.2 mmol), K₂CO₃ (2.0 mmol), and anhydrous DMF (10 mL).

  • Heat the mixture at 110 °C and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine) using a hexane/ethyl acetate gradient to afford the chiral benzoxazine.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: General Procedure for Chiral HPLC Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column suitable for the separation of benzoxazine enantiomers (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific compound.

  • Sample Preparation: Dissolve a small amount of the purified chiral benzoxazine in the mobile phase.

  • Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Monitor the elution of the enantiomers at an appropriate UV wavelength.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomer peaks.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Visualizations

RacemizationMechanism cluster_Chiral Chiral Benzoxazine Synthesis cluster_Racemization Racemization Pathway Start Chiral Starting Material Reaction Reaction Conditions (Base/Acid, Temp, Solvent) Start->Reaction Mannich Reaction ChiralProduct Chiral Benzoxazine Product (High ee) Reaction->ChiralProduct Desired Pathway Intermediate Planar Achiral Intermediate (e.g., Iminium Ion) Reaction->Intermediate Undesired Pathway (e.g., Protonation/ Deprotonation) RacemicProduct Racemic Benzoxazine Mixture (Low ee) Intermediate->RacemicProduct Non-stereoselective attack TroubleshootingWorkflow Start Low Enantiomeric Excess (ee) Observed CheckAnalysis Step 1: Validate Chiral HPLC Method Start->CheckAnalysis ReviewReaction Step 2: Review Reaction Conditions CheckAnalysis->ReviewReaction Method Valid Solution Implement Corrective Actions: - Optimize Temperature/Catalyst - Use Buffered Workup - Neutralize Silica/Change Method CheckAnalysis->Solution Method Invalid ReviewWorkup Step 3: Examine Workup Procedure ReviewReaction->ReviewWorkup ReviewPurification Step 4: Assess Purification Method ReviewWorkup->ReviewPurification ReviewPurification->Solution Success High Enantiomeric Excess (ee) Achieved Solution->Success

References

Technical Support Center: Copper-Catalyzed C-N Cyclization for Benzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting low yields in the copper-catalyzed C-N cyclization for the synthesis of benzoxazines. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges.

Troubleshooting Guide: Low Product Yield

Low or no product yield is a frequent issue in copper-catalyzed C-N cyclization reactions. This guide provides a systematic approach to identifying and resolving the root causes of poor reaction outcomes.

Q1: My C-N cyclization reaction has a very low or no yield. What are the first things I should check?

A1: When faced with a low-yielding reaction, it is crucial to systematically investigate the core components: the copper catalyst, the reagents, and the reaction environment. Key areas to investigate include the purity of starting materials, and optimal reaction conditions such as temperature, solvent, and catalyst choice.[1]

  • Inactive Copper Catalyst: The active catalyst is typically a Cu(I) species, which is susceptible to oxidation to the inactive Cu(II) state. Ensure you are using a fresh, high-purity copper(I) source (e.g., CuI, CuBr). If using a Cu(II) precatalyst, the reaction conditions must be suitable for its in situ reduction to Cu(I). The absence of a copper catalyst can lead to a significant drop in product yield or prevent the reaction entirely.[2]

  • Reagent Purity and Integrity: Impurities in the starting materials, such as the 2-halophenol or the amine precursor, can poison the catalyst or lead to unwanted side reactions.[2] Ensure all reagents are pure and solvents are anhydrous, as the presence of water can lead to side reactions like the reduction of the aryl halide.[3]

  • Suboptimal Base: The choice and amount of base are critical. The base is necessary for the reaction to proceed, and its absence can result in no product formation.[4] Insufficient base can also lead to low yields.[4]

  • Inert Atmosphere: Many Cu(I) catalysts are sensitive to oxygen.[2] It is highly recommended to degas your solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.[5]

Q2: I'm observing the consumption of my starting materials, but the yield of the desired benzoxazine is still low. What are the likely side reactions?

A2: The formation of side products can significantly reduce the yield of the desired benzoxazine. Common side reactions include:

  • Dehalogenation: A common side product is the de-brominated or de-halogenated starting material.[6] This can be caused by protic impurities in the reaction mixture.[3]

  • Homocoupling: The starting materials may undergo homocoupling reactions, leading to the formation of dimers.

  • Incomplete Cyclization: The intermediate may not fully cyclize to form the benzoxazine ring, leading to the accumulation of acyclic precursors. Increasing the reaction temperature or time may promote complete cyclization.[1]

  • Polymerization: Under certain conditions, the starting materials or intermediates can polymerize, especially at high temperatures.[1]

To minimize these side reactions, ensure the use of anhydrous solvents, maintain a strictly inert atmosphere, and optimize the reaction temperature and time.

Q3: How do I choose the right ligand and what is its role in improving the reaction yield?

A3: The ligand plays a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[3] A ligand-free reaction may result in low or no product.

  • Ligand Screening: It is highly recommended to screen a variety of ligands. Common and effective ligands for copper-catalyzed C-N coupling include diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), and N,N-dimethylglycine.[3][6]

  • Ligand-to-Copper Ratio: The optimal ligand-to-copper ratio should be determined experimentally, with typical ratios ranging from 1:1 to 2:1.[5][6]

Q4: My reaction seems to be stalled and is not proceeding to completion. What can I do?

A4: A stalled reaction can be due to several factors:

  • Insufficient Temperature: The reaction may require higher temperatures to overcome the activation energy. Incrementally increase the temperature while monitoring the reaction by TLC or LC-MS.

  • Catalyst Deactivation: The catalyst may have deactivated over the course of the reaction. Adding a fresh portion of the copper catalyst and ligand might help to restart the reaction.

  • Incorrect Stoichiometry: Double-check the stoichiometry of your reactants. A slight excess of one of the coupling partners can sometimes drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source for the C-N cyclization to form benzoxazines? A1: Copper(I) salts such as CuI, CuBr, and CuCl are generally the most effective precatalysts as the active species in the catalytic cycle is typically Cu(I).[3] While Cu(II) salts can be used, they require in situ reduction, which might complicate the reaction. The choice of the counter-ion (I-, Br-, Cl-) can also influence the reaction rate and yield, so screening different copper sources is advisable.

Q2: Which base should I use for my reaction? A2: The choice of base is critical and often substrate-dependent. Common bases used in copper-catalyzed C-N coupling reactions include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[3][6] The strength and solubility of the base can significantly impact the reaction outcome. It is recommended to screen a few different bases to find the optimal one for your specific substrate combination.

Q3: What are the best solvents for this type of reaction? A3: Anhydrous, polar aprotic solvents are typically the best choice for copper-catalyzed C-N cyclization. Commonly used solvents include dioxane, DMF, and toluene.[3][6] The solvent should be able to dissolve the reactants and the catalyst system. Always use dry solvents to avoid side reactions.

Q4: How can I effectively monitor the progress of my reaction? A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to track the consumption of starting materials and the formation of the product and any major byproducts.

Data Presentation

Table 1: Optimization of Reaction Conditions for Copper-Catalyzed Benzoxazine Synthesis

EntryCopper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)Reference
1CuI (10)NoneK₂CO₃ (2)Dioxane110Low[6]
2CuI (10)1,10-Phenanthroline (20)K₂CO₃ (2)Dioxane110Moderate[6]
3CuI (10)1,10-Phenanthroline (20)K₃PO₄ (3)Dioxane110High[6]
4CuBr (10)L-Proline (20)K₂CO₃ (2)DMF100Good[3]
5Cu₂O (5)N,N-dimethylglycine (10)Cs₂CO₃ (2)Toluene120High[3]

Experimental Protocols

General Protocol for Copper-Catalyzed C-N Cyclization for Benzoxazine Synthesis

  • Reaction Setup: To an oven-dried reaction vessel, add the 2-halophenol derivative (1.0 mmol), the amine precursor (1.2 mmol), the copper catalyst (e.g., CuI, 0.1 mmol, 10 mol%), the ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired benzoxazine.

Mandatory Visualization

Troubleshooting_Workflow start Low or No Yield in C-N Cyclization check_catalyst Check Copper Catalyst (Activity, Source, Loading) start->check_catalyst check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions (Temperature, Solvent, Base) start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere optimize_ligand Screen & Optimize Ligand check_catalyst->optimize_ligand check_reagents->optimize_ligand check_conditions->optimize_ligand check_atmosphere->optimize_ligand side_reactions Investigate Side Reactions (e.g., Dehalogenation) optimize_ligand->side_reactions If yield is still low success Improved Yield optimize_ligand->success If yield improves purification Optimize Purification Protocol side_reactions->purification purification->success

Caption: Troubleshooting workflow for low yield in copper-catalyzed C-N cyclization.

Reaction_Mechanism_Overview cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle A 2-Halophenol C1 Oxidative Addition A->C1 B Amine C2 N-Coordination B->C2 Cu Cu(I) Source Cu->C1 L Ligand L->Cu Base Base Base->C2 C1->C2 C3 Reductive Elimination C2->C3 C4 Catalyst Regeneration C3->C4 Product Benzoxazine C3->Product C4->C1

Caption: Simplified overview of the copper-catalyzed C-N cyclization mechanism.

References

"stability issues of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues for this compound in solution?

This compound has two primary functional groups susceptible to degradation in solution: the methyl ester and the benzoxazine ring system. Potential degradation pathways include:

  • Hydrolysis of the methyl ester: This can be catalyzed by acidic or basic conditions, resulting in the formation of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid and methanol.

  • Oxidative degradation: The benzoxazine ring and other parts of the molecule may be susceptible to oxidation, especially in the presence of oxidizing agents or under exposure to light and air.

  • Photodegradation: Exposure to UV or visible light can induce degradation.

  • Thermal degradation: Elevated temperatures can accelerate the degradation processes.[1][2][3]

  • Ring opening of the benzoxazine: The oxazine ring can potentially open under certain hydrolytic conditions, particularly with strong acids.[4][5][6]

Q2: What are the initial signs of degradation?

Visual signs of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for detecting and quantifying degradation products.

Q3: What are the recommended storage conditions for solutions of this compound?

To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C or frozen), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. The choice of solvent and pH is also critical and should be optimized for stability.

Troubleshooting Guides

Issue 1: Rapid Loss of Parent Compound in Solution

Symptoms:

  • A significant decrease in the peak area of the parent compound in HPLC analysis over a short period.

  • Appearance of new peaks in the chromatogram.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Hydrolysis 1. Analyze pH: Check the pH of your solution. Ester hydrolysis is accelerated at acidic and basic pH. 2. Buffer the Solution: If compatible with your experimental design, use a neutral pH buffer (pH 6-8). 3. Use Aprotic Solvents: If possible, use aprotic solvents like DMSO or DMF for stock solutions, and minimize the time the compound is in aqueous solutions.
Oxidation 1. De-gas Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use. 2. Add Antioxidants: If permissible for your application, consider adding a small amount of an antioxidant. 3. Use Amber Vials: Protect the solution from light, which can catalyze oxidation.
Photodegradation 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 2. Limit Exposure: Minimize the exposure of the solution to ambient and UV light during handling.
Adsorption to Container 1. Use Silanized Glassware: The compound may be adsorbing to the surface of glass or plastic containers. Using silanized glassware can prevent this. 2. Test Different Containers: Evaluate the stability in different types of containers (e.g., polypropylene vs. glass).
Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • Variable recovery of the parent compound.

  • Different degradation profiles in replicate experiments.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inconsistent Solution Preparation 1. Standardize Protocol: Ensure a consistent and detailed standard operating procedure (SOP) for solution preparation. 2. Control Temperature: Prepare solutions at a controlled temperature, as temperature can affect solubility and degradation rates.
Variable Storage Conditions 1. Monitor Storage: Ensure all samples are stored under identical and controlled conditions (temperature, light exposure). 2. Aliquot Samples: For long-term studies, aliquot stock solutions to avoid repeated freeze-thaw cycles.
Contaminated Solvents or Reagents 1. Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents. 2. Check for Peroxides: Ethers and other solvents can form peroxides over time, which are potent oxidizing agents. Test for peroxides if using older solvent stocks.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[7] The following is a general protocol that can be adapted for this compound.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (0.1 M)[7][8]

  • Sodium hydroxide (0.1 M)[7][8]

  • Hydrogen peroxide (3%)[8]

  • HPLC system with a UV detector or Mass Spectrometer

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[8]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Analyze at the same time points as the acid hydrolysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature and protected from light. Analyze at the specified time points.[8]

    • Thermal Degradation: Place a solid sample of the compound and a solution of the compound in an oven at a controlled temperature (e.g., 70 °C). Analyze at various time points.

    • Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.

Data Presentation:

The results of the forced degradation study can be summarized in a table for easy comparison.

Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of Degradants
0.1 M HCl2425
0.1 M NaOH2425
3% H₂O₂2425
Heat (Solution)4870
Light Exposure-25

Visualizations

Logical Workflow for Stability Investigation

The following diagram illustrates a logical workflow for investigating the stability of this compound.

G cluster_0 Initial Assessment cluster_1 Stability Study cluster_2 Data Analysis cluster_3 Troubleshooting / Further Studies A Prepare Solution in Desired Solvent B Initial Analysis (HPLC, t=0) A->B C Store under Defined Conditions (Temp, Light, pH) B->C D Analyze at Time Points (e.g., 24h, 48h, 1 week) C->D E Compare with t=0 Data D->E F Significant Degradation? E->F Evaluate G Forced Degradation Study F->G Yes J Solution is Stable F->J No H Identify Degradants (LC-MS) G->H I Reformulate or Adjust Storage H->I G Parent Methyl 3,4-dihydro-2H-1,4- benzoxazine-7-carboxylate Degradant 3,4-dihydro-2H-1,4- benzoxazine-7-carboxylic Acid + Methanol Parent->Degradant Hydrolysis (H⁺ or OH⁻)

References

Technical Support Center: Scale-Up Synthesis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem ID Issue Potential Causes Recommended Solutions
SC-01 Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Formation of byproducts.- Monitor reaction progress using techniques like TLC or HPLC. - Optimize temperature profile for the reaction. - Ensure the purity of reactants (e.g., methyl 3-amino-4-hydroxybenzoate, 1,2-dibromoethane). - Investigate and characterize byproducts to adjust reaction conditions.
SC-02 Impurity Profile Changes at Scale - Inefficient heat and mass transfer in larger reactors. - Longer reaction times leading to side reactions. - "Hot spots" in the reactor causing thermal degradation.- Implement more efficient stirring and temperature control systems. - Re-optimize reaction time for the larger scale. - Use a jacketed reactor with controlled heating and cooling.
SC-03 Difficult Product Isolation/Purification - Product oiling out instead of crystallizing. - Formation of a complex mixture of oligomers.[1] - Product too soluble in the chosen crystallization solvent.- Screen a variety of anti-solvents and crystallization conditions. - Consider purification by column chromatography on a larger scale if crystallization is not feasible. - Explore alternative work-up procedures to minimize oligomer formation.[2]
SC-04 Inconsistent Batch-to-Batch Results - Variations in raw material quality. - Lack of precise control over reaction parameters. - Inconsistent work-up procedures.- Establish strict quality control specifications for all starting materials. - Implement a robust process control strategy with defined parameter ranges. - Standardize all work-up and isolation protocols.
SC-05 Exothermic Reaction Runaway - Poor heat dissipation in large reactors. - Incorrect order or rate of reagent addition.- Ensure the reactor has an adequate cooling capacity. - Perform a reaction calorimetry study to understand the thermal profile. - Add reactive reagents slowly and monitor the internal temperature closely.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: The most prevalent method for synthesizing 3,4-dihydro-2H-1,4-benzoxazine derivatives on a larger scale is the condensation reaction between a substituted 2-aminophenol and a 1,2-dihaloethane. For this compound, this would typically involve the reaction of methyl 3-amino-4-hydroxybenzoate with 1,2-dibromoethane in the presence of a base.

Q2: What are the critical process parameters to control during the scale-up of this synthesis?

A2: Key parameters to monitor and control include:

  • Temperature: To prevent side reactions and ensure consistent reaction kinetics.

  • Reaction Time: To maximize product formation while minimizing byproduct generation.

  • Stoichiometry of Reactants: Precise molar ratios are crucial for high conversion and purity.

  • Mixing Efficiency: To ensure homogeneous reaction conditions and efficient heat transfer.

  • Rate of Reagent Addition: Especially important for controlling exothermic reactions.

Q3: How can I minimize the formation of oligomeric byproducts?

A3: Oligomer formation can be a significant challenge in benzoxazine synthesis.[1] To mitigate this, consider the following:

  • Control of Stoichiometry: Use a precise 1:1 molar ratio of the aminophenol and the dihaloethane.

  • Dilution: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions that lead to oligomers.

  • Slow Addition of Base: Adding the base slowly can help to control the reaction rate and reduce the formation of byproducts.

  • Alternative Synthetic Routes: Exploring multi-step synthetic approaches that avoid the direct condensation may offer better control over purity.[2][3]

Q4: What are the recommended analytical techniques for monitoring the reaction and ensuring product quality?

A4: A combination of analytical methods is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and key intermediates.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and purity of the final product.[4]

Experimental Protocols

General Protocol for the Scale-Up Synthesis of this compound

This protocol is a general guideline and should be optimized for specific equipment and scale.

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet is charged with methyl 3-amino-4-hydroxybenzoate and a suitable solvent (e.g., DMF, DMSO).

  • Inert Atmosphere: The reactor is purged with nitrogen to create an inert atmosphere.

  • Base Addition: A suitable base (e.g., potassium carbonate, sodium hydride) is added portion-wise to the stirred solution at a controlled temperature.

  • Reagent Addition: 1,2-Dibromoethane is added dropwise to the reaction mixture, maintaining the temperature within the desired range.

  • Reaction Monitoring: The reaction is monitored by HPLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and quenched by the addition of water. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Isolation: The crude product is purified by recrystallization from a suitable solvent system to afford this compound as a solid.

Visualizations

experimental_workflow start Start reactor_setup Reactor Setup and Inertization start->reactor_setup reagent_charging Charge Methyl 3-amino-4- hydroxybenzoate and Solvent reactor_setup->reagent_charging base_addition Controlled Addition of Base reagent_charging->base_addition dbe_addition Dropwise Addition of 1,2-Dibromoethane base_addition->dbe_addition reaction_monitoring Reaction Monitoring by HPLC dbe_addition->reaction_monitoring workup Quenching and Extraction reaction_monitoring->workup Reaction Complete purification Purification by Recrystallization workup->purification final_product Final Product purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered identify_issue Identify Specific Issue (e.g., Low Yield, Impurities) start->identify_issue possible_causes Brainstorm Potential Causes - Reaction Conditions - Raw Materials - Equipment identify_issue->possible_causes formulate_hypothesis Formulate Hypothesis possible_causes->formulate_hypothesis design_experiment Design Experiment to Test Hypothesis (e.g., DOE) formulate_hypothesis->design_experiment execute_experiment Execute Experiment design_experiment->execute_experiment analyze_results Analyze Results execute_experiment->analyze_results resolve_issue Issue Resolved? analyze_results->resolve_issue implement_solution Implement Solution resolve_issue->identify_issue No resolve_issue->implement_solution Yes

Caption: Logical workflow for troubleshooting synthesis challenges.

References

"identification and removal of impurities in benzoxazine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of benzoxazine monomers. It covers the identification and removal of common impurities to ensure high-purity materials for polymerization and other applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude benzoxazine products?

A1: The most common impurities found after benzoxazine synthesis include unreacted starting materials like phenols and primary amines, oligomeric species, and side-products from unintended reactions.[1] Specifically, these can be:

  • Unreacted Phenols: Due to their acidic nature, residual phenols are a frequent impurity.[1]

  • Oligomers: Low molecular weight polymers or oligomers can form during the synthesis reaction, appearing as broad peaks in analytical spectra.[1]

  • Side-Reaction Products: Depending on the reactants and conditions, side reactions can occur. For instance, when using diamines, hyperbranched triazine chains can form.[2][3]

Q2: Why is my crude benzoxazine a viscous oil or low-melting solid that won't crystallize?

A2: This is often due to the presence of impurities, such as oligomers or unreacted starting materials, which disrupt the crystal lattice formation.[1] Highly purified benzoxazine monomers are more likely to form stable crystals.[4] If crystallization is difficult, purification methods like column chromatography are recommended before another crystallization attempt.

Q3: How do impurities affect the polymerization of benzoxazine monomers?

A3: Impurities can significantly influence the polymerization behavior of benzoxazine monomers. They can act as catalysts or inhibitors, leading to variations in polymerization temperature, reaction rate, and the final properties of the polybenzoxazine.[4][5] For instance, the presence of oligomers can lower the onset temperature of polymerization.[5]

Q4: Which analytical techniques are best for identifying impurities?

A4: A combination of spectroscopic and chromatographic methods is ideal for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is powerful for structural elucidation and purity assessment.[6] It can identify unreacted starting materials and characterize the main benzoxazine structure.[7][8]

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for confirming the formation of the oxazine ring and the disappearance of phenolic hydroxyl groups.[9][10] Characteristic peaks for the benzoxazine ring include C-O-C stretching (~1230 cm⁻¹) and the out-of-plane bending of the benzene ring attached to the oxazine ring (~920-940 cm⁻¹).[9][11]

  • High-Performance Liquid Chromatography (HPLC) / Size Exclusion Chromatography (SEC): These techniques are used to determine the purity of the monomer and to detect the presence of oligomers.[12]

Troubleshooting Guides

Problem: Unexpected Peaks in ¹H NMR Spectrum

Possible Cause: Unreacted starting materials or side products.

Solution:

  • Identify the Peaks: Compare the chemical shifts of the unknown peaks with the spectra of your starting materials (phenol, amine, formaldehyde source).

    • Phenolic -OH: A broad peak, typically between 4-8 ppm, which may disappear upon D₂O exchange.

    • Amine N-H: A broad peak, which can appear over a wide range.

    • Triazine Structures: A signal around δH = 5.1 ppm may indicate the formation of triazine side products when using diamines.[2][13]

  • Choose a Purification Method:

    • For Unreacted Phenol: Perform a base wash using a dilute NaOH solution.[1][12]

    • For Other Impurities: Consider column chromatography or recrystallization.[4]

Problem: Streaking on Silica TLC Plate

Possible Cause: The benzoxazine compound is highly polar (especially if it contains amine groups) and is interacting too strongly with the acidic silica gel.

Solution:

  • Add a Modifier: Add a small amount (1-3%) of a basic modifier like triethylamine to your eluent. This deactivates the acidic sites on the silica, resulting in sharper spots.[1]

  • Adjust Solvent Polarity: Systematically vary the polarity of your mobile phase to find the optimal separation conditions.

  • Change Stationary Phase: If streaking persists, switch to a neutral or basic stationary phase, such as alumina.[1][14]

Problem: Low Yield After Purification

Possible Cause: Product loss during purification steps.

Solution:

  • Optimize Washing Steps: If performing a liquid-liquid extraction, minimize the number of washes to prevent the loss of product into the aqueous layer. Ensure the pH of the aqueous wash is appropriate to only remove acidic impurities like phenol without affecting the benzoxazine.

  • Refine Chromatography Technique:

    • Ensure proper packing of the column to avoid channeling.

    • Use a gradient elution to improve separation and reduce the volume of solvent needed, which can help minimize product loss during solvent removal.

  • Optimize Recrystallization:

    • Choose a solvent system where the benzoxazine has high solubility at high temperatures and low solubility at low temperatures.

    • Cool the solution slowly to encourage the formation of larger, purer crystals.

    • Minimize the amount of solvent used to dissolve the crude product.

Data Presentation

Table 1: Characteristic Spectroscopic Data for Benzoxazine Monomer Identification
TechniqueFunctional Group / ProtonsCharacteristic SignalReference
¹H NMR O-CH₂-N (Oxazine Ring)~4.5 - 5.5 ppm (singlet)[6][9]
Ar-CH₂-N (Oxazine Ring)~3.9 - 4.8 ppm (singlet)[9]
FTIR C-O-C Asymmetric Stretch~1222 - 1249 cm⁻¹[9][11][15]
C-N-C Asymmetric Stretch~1085 - 1150 cm⁻¹[9][11]
Benzene ring attached to Oxazine~920 - 940 cm⁻¹[9][11][16]

Note: Exact chemical shifts and wavenumbers can vary depending on the specific molecular structure.

Table 2: Comparison of Purification Methods
Purification MethodImpurities RemovedAdvantagesDisadvantagesReference
Aqueous Base Wash (e.g., 1N NaOH) Unreacted PhenolsSimple, fast, and effective for acidic impurities.Not effective for non-acidic impurities like oligomers.[1][12][14]
Column Chromatography Oligomers, unreacted starting materials, side products.High separation efficiency, can isolate very pure monomer.Can be time-consuming and requires significant solvent volumes.[1][5]
Recrystallization Various impurities, depending on solvent choice.Can yield very high purity crystalline product.May not be suitable for oils or low-melting solids; potential for product loss.
Cold Water Wash Partially removes some polar impurities and oligomers.Simple and uses a benign solvent.Low efficiency; often insufficient as a standalone method.[1][4]

Experimental Protocols

Protocol 1: Purification by Aqueous Base Wash to Remove Phenol

This protocol is designed to remove acidic impurities, primarily unreacted phenol, from a crude benzoxazine product.

  • Dissolution: Dissolve the crude benzoxazine product in a water-immiscible organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate) in a separatory funnel.

  • Base Wash: Add an equal volume of a 1-3N NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.[1]

  • Separation: Allow the layers to separate completely. The aqueous layer, containing the sodium phenoxide salt, can be drained and discarded.

  • Water Wash: Wash the remaining organic layer with an equal volume of deionized water to remove any residual NaOH. Repeat this water wash two more times.

  • Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[1] Filter off the drying agent and concentrate the solution under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines a standard procedure for purifying benzoxazine monomers using silica gel flash chromatography.

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A common system for benzoxazines is a mixture of hexane and ethyl acetate.[5] A good separation is typically achieved when the desired product has an Rf value of ~0.3.

  • Column Packing:

    • Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in your starting (least polar) eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column gently to ensure even packing.

    • Allow the solvent to drain until it is level with the top of the silica, then add another thin layer of sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude benzoxazine in the absolute minimum amount of the eluent or a strong solvent like dichloromethane.[1] Carefully pipette this solution onto the top layer of sand.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under vacuum. Carefully add the dried, product-adsorbed silica onto the top of the column.

  • Elution and Fraction Collection: Carefully add the eluent to the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them via TLC.

  • Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified benzoxazine monomer.

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Workflow Start Crude Benzoxazine Product Analysis Analytical Characterization (NMR, FTIR, TLC) Start->Analysis Pure Is Product Pure? Analysis->Pure ImpurityID Identify Impurity Type Pure->ImpurityID No End Pure Benzoxazine Monomer Pure->End Yes Phenol Unreacted Phenol? ImpurityID->Phenol Oligomer Oligomers / Other? Phenol->Oligomer No BaseWash Perform Aqueous Base Wash Phenol->BaseWash Yes ColumnChrom Perform Column Chromatography Oligomer->ColumnChrom Yes Recrystal Recrystallize Oligomer->Recrystal No / Minor BaseWash->Analysis ColumnChrom->Analysis Recrystal->Analysis

Caption: Workflow for benzoxazine impurity identification and removal.

G cluster_reactants Starting Materials cluster_products Products & Impurities Phenol Phenol Derivative Reaction Mannich Condensation Phenol->Reaction Amine Primary Amine Amine->Reaction Aldehyde Formaldehyde Aldehyde->Reaction Benzoxazine Desired Product Benzoxazine Monomer Reaction->Benzoxazine Impurity1 Impurity Unreacted Phenol Reaction->Impurity1 Impurity2 Impurity Oligomers Reaction->Impurity2 Impurity3 Impurity Side Products (e.g., Triazines) Reaction->Impurity3

Caption: Relationship between reactants and potential products/impurities.

References

Technical Support Center: Resolving Enantiomers of 3,4-dihydro-2H-1,4-benzoxazine Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3,4-dihydro-2H-1,4-benzoxazine derivatives by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section addresses common issues encountered during the enantiomeric resolution of 3,4-dihydro-2H-1,4-benzoxazine derivatives.

Issue 1: Poor or No Enantiomeric Resolution

Q: I am not seeing any separation between the enantiomers of my 3,4-dihydro-2H-1,4-benzoxazine derivative. What should I do?

A: Lack of resolution is a common challenge in chiral chromatography. Here is a systematic approach to troubleshoot this issue:

  • Verify Column Selection:

    • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are generally the most effective for the separation of a wide range of chiral compounds, including N-heterocycles.[1] For 3,4-dihydro-2H-1,4-benzoxazine derivatives, columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[1][2] Consider screening other polysaccharide-based columns with different selectors, such as those with chlorinated phenylcarbamate derivatives, as they can offer unique chiral recognition abilities.[3]

    • Column Equivalency: If you are using an equivalent column from a different manufacturer (e.g., Lux® Cellulose-1 as an alternative to Chiralcel® OD-H), ensure that the chiral selector is the same. While often providing similar or better performance, slight differences in coating or packing can sometimes lead to different selectivity.[3][4]

  • Optimize the Mobile Phase:

    • Normal-Phase vs. Reversed-Phase: Chiral separations can be achieved in both normal-phase and reversed-phase modes. If you are not achieving separation in one mode, switching to the other can be effective. Normal-phase (e.g., hexane/alcohol mixtures) and polar organic modes often provide different selectivity compared to reversed-phase (e.g., acetonitrile/water or methanol/water).[5]

    • Mobile Phase Composition: Systematically vary the ratio of the strong and weak solvents in your mobile phase. For normal-phase, adjust the percentage of the alcohol modifier (e.g., isopropanol, ethanol). Small changes can have a significant impact on resolution.

    • Mobile Phase Additives: For basic compounds like 3,4-dihydro-2H-1,4-benzoxazine derivatives, adding a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1%) can improve peak shape and selectivity.[5] Conversely, if your derivative has acidic functional groups, an acidic modifier like trifluoroacetic acid (TFA) or acetic acid may be beneficial.[5]

  • Adjust Operating Parameters:

    • Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[6] Both increasing and decreasing the column temperature can improve resolution. It is a valuable parameter to screen.

    • Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate to see if resolution improves.[6]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for the benzoxazine enantiomers are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing is a common issue, especially with basic compounds like 3,4-dihydro-2H-1,4-benzoxazine derivatives. Here are the likely causes and solutions:

  • Secondary Interactions with the Stationary Phase:

    • Cause: The basic nitrogen atom in the benzoxazine ring can interact with residual acidic silanol groups on the silica surface of the CSP, leading to peak tailing.[7]

    • Solution:

      • Mobile Phase Additives: Add a small amount of a basic modifier like DEA or TEA (0.1% to 0.5%) to your mobile phase.[5] This will compete with the analyte for the active silanol sites, thus improving peak symmetry.

      • Mobile Phase pH (Reversed-Phase): In reversed-phase mode, ensure the mobile phase pH is at least 2 pH units above the pKa of the basic nitrogen to keep it in its un-ionized form, which minimizes interactions with silanols.[8]

  • Column Overload:

    • Cause: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[9]

    • Solution: Reduce the injection volume or dilute your sample.

  • Extra-Column Effects:

    • Cause: Excessive tubing length or dead volume in the HPLC system can cause peak broadening and tailing.[10]

    • Solution: Use tubing with a small internal diameter and ensure all connections are properly fitted to minimize dead volume.

Q: My peaks are fronting. What could be the reason?

A: Peak fronting is less common than tailing but can occur due to:

  • Sample Solvent Effects:

    • Cause: If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.[10]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Degradation:

    • Cause: A void or channel in the column packing can lead to peak fronting.[9][11]

    • Solution: If you suspect column damage, try reversing and flushing the column. If the problem persists, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is best for resolving 3,4-dihydro-2H-1,4-benzoxazine derivatives?

A1: Polysaccharide-based CSPs, particularly those with cellulose or amylose backbones derivatized with phenylcarbamates, are the most widely successful for this class of compounds.[1][2] Good starting points include Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), or their equivalents like Lux® Cellulose-1 and Lux® Amylose-1.[3][12][13] Screening a small set of these columns is a highly effective strategy.[5]

Q2: What are typical starting conditions for method development?

A2: A good starting point for screening is to use a normal-phase mobile phase such as n-hexane with an alcohol modifier (e.g., isopropanol or ethanol). A common starting composition is 90:10 (v/v) n-hexane:alcohol. For basic analytes like benzoxazines, add 0.1% DEA to the mobile phase.[5] Use a flow rate of 1.0 mL/min and ambient temperature.

Q3: How can I increase the resolution between my enantiomers if I already have some separation?

A3: To improve existing separation:

  • Optimize the mobile phase: Fine-tune the alcohol percentage in the mobile phase.

  • Change the alcohol modifier: Switching from isopropanol to ethanol, or vice-versa, can alter selectivity.

  • Lower the temperature: Decreasing the column temperature often increases resolution, although it may increase analysis time.

  • Reduce the flow rate: Lowering the flow rate can improve efficiency and, consequently, resolution.[6]

Q4: Can I use the same chiral column for both analytical and preparative separations?

A4: Yes, it is a common practice to develop a method on an analytical column (e.g., 4.6 mm ID) and then scale it up to a preparative column (e.g., >10 mm ID) with the same stationary phase. This allows for the purification of larger quantities of the individual enantiomers.[14][15] High enantiomeric purities (ee ≥ 99.5%) have been successfully achieved for derivatives like ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate using preparative HPLC.[14][15]

Q5: What should I do if my retention times are drifting?

A5: Drifting retention times can be caused by several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. Chiral columns can sometimes require longer equilibration times.[6]

  • Mobile Phase Composition: If using a volatile solvent like hexane, check for changes in mobile phase composition due to evaporation. Prepare fresh mobile phase regularly.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.

  • Column Contamination: If the column becomes contaminated, it can affect retention. A proper column flushing and regeneration procedure may be necessary.

Data Presentation

The following tables summarize representative quantitative data for the chiral separation of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Please note that optimal conditions can vary depending on the specific derivative and HPLC system.

Table 1: Chiral Separation of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionResultReference
Polysaccharide-basedNot specifiedNot specifiedNot specifiedee ≥ 99.5% achieved via preparative HPLC[14][15]

Table 2: Chiral Separation of 6-Substituted 3-Methyl-3,4-dihydro-2H-[3][14]benzoxazines

DerivativeChiral Separation MethodResultReference
6-methoxy-3-methyl-3,4-dihydro-2H-[3][14]benzoxazineAcylative kinetic resolution followed by hydrolysis and chiral HPLC analysis>99% ee for the (S)-enantiomer[16]
6-chloro-3-methyl-3,4-dihydro-2H-[3][14]benzoxazineAcylative kinetic resolution followed by hydrolysis and chiral HPLC analysis>99% ee for the (S)-enantiomer[16]
6-nitro-3-methyl-3,4-dihydro-2H-[3][14]benzoxazineAcylative kinetic resolution followed by hydrolysis and chiral HPLC analysis>99% ee for the (S) and (R)-enantiomers[16]

Experimental Protocols

Protocol 1: General Screening Method for Chiral Resolution

This protocol provides a starting point for screening different chiral columns and mobile phases.

  • Sample Preparation:

    • Dissolve the racemic 3,4-dihydro-2H-1,4-benzoxazine derivative in the initial mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC System and Columns:

    • HPLC system with a UV detector.

    • Chiral columns for screening:

      • Chiralcel® OD-H (or Lux® Cellulose-1)

      • Chiralpak® AD-H (or Lux® Amylose-1)

  • Screening Conditions:

    • Mobile Phase A (Normal Phase): n-Hexane/Isopropanol (90/10, v/v) + 0.1% DEA.

    • Mobile Phase B (Normal Phase): n-Hexane/Ethanol (90/10, v/v) + 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5-10 µL.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Procedure:

    • Equilibrate the first column with Mobile Phase A for at least 30 minutes.

    • Inject the sample and monitor the chromatogram.

    • If no separation is observed, switch to Mobile Phase B and re-equilibrate the column.

    • Repeat the process for the second chiral column.

    • Evaluate the chromatograms for any signs of peak splitting or separation.

Protocol 2: Method Optimization for Improved Resolution

Once partial separation is achieved, use this protocol to optimize the resolution.

  • Mobile Phase Optimization:

    • Starting with the mobile phase that showed partial separation, systematically vary the percentage of the alcohol modifier in 2-5% increments (e.g., 95/5, 85/15).

    • If using a hexane/isopropanol mixture, try switching to a hexane/ethanol mixture, or vice versa.

  • Temperature Optimization:

    • Set the column temperature to a lower value (e.g., 10 °C or 15 °C) and re-run the analysis.

    • If resolution does not improve, try a higher temperature (e.g., 35 °C or 40 °C).

  • Flow Rate Optimization:

    • Reduce the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) to see if it improves peak resolution.

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Workflow: No Resolution start No Enantiomeric Resolution csp Step 1: Verify Chiral Stationary Phase (CSP) - Polysaccharide-based (Cellulose/Amylose)? - Correct selector for the compound class? start->csp mp Step 2: Optimize Mobile Phase - Switch between Normal/Reversed Phase - Vary solvent ratio - Add basic (DEA/TEA) or acidic (TFA) modifiers csp->mp If no improvement params Step 3: Adjust Operating Parameters - Vary Temperature - Reduce Flow Rate mp->params If still no/poor resolution end Resolution Achieved params->end

Caption: Troubleshooting workflow for addressing a lack of enantiomeric resolution.

G cluster_method_dev Chiral Method Development Strategy start_dev Start Method Development screen_cols Screen Columns: - Chiralcel OD-H (or equivalent) - Chiralpak AD-H (or equivalent) start_dev->screen_cols screen_mp Screen Mobile Phases: - Normal Phase (Hexane/Alcohol + Additive) - Reversed Phase (ACN/Water + Additive) screen_cols->screen_mp evaluate Evaluate Results: - Any peak splitting or separation? screen_mp->evaluate optimize Optimize Resolution: - Adjust solvent ratio - Change temperature - Reduce flow rate evaluate->optimize Yes no_sep No Separation: Try different CSPs or modes evaluate->no_sep No final_method Final Method optimize->final_method

Caption: A systematic approach for chiral HPLC method development.

References

Validation & Comparative

Confirming the Structure of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate via ¹H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR data for confirming the structure of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate. By comparing expected chemical shifts with data from a closely related isomer and other benzoxazine derivatives, this guide offers a practical framework for structural verification.

¹H NMR Data Comparison

Table 1: Comparison of ¹H NMR Data for Methyl 3,4-dihydro-2H-1,4-benzoxazine Carboxylate Isomers and Related Derivatives.

Proton Expected Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate *Typical Range for 3,4-dihydro-2H-1,4-benzoxazine Derivatives (δ, ppm)
-OCH₃ ~3.8 - 3.9Data not specified3.8 - 3.9
-O-C H₂-N- ~4.2 - 4.4Data not specified4.0 - 5.0[2]
Ar-C H₂-N- ~3.4 - 3.6Data not specified3.9 - 4.9[2]
Aromatic H (H-5) ~7.3 - 7.5 (doublet)Data not specified6.5 - 8.0
Aromatic H (H-6) ~7.5 - 7.7 (doublet of doublets)Data not specified6.5 - 8.0
Aromatic H (H-8) ~6.8 - 7.0 (doublet)Data not specified6.5 - 8.0
N-H Broad singlet, variableData not specifiedVariable

Note: Specific peak assignments for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate are not detailed in the available public spectrum. The comparison is based on the expected splitting patterns and chemical shift regions for the given substitution pattern.

Experimental Protocols

A detailed experimental protocol for acquiring the ¹H NMR spectrum of this compound is provided below. This protocol is based on standard practices for similar small organic molecules.

Synthesis of this compound

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be achieved through various established methods. A common approach involves the reaction of a substituted 2-aminophenol with a suitable two-carbon electrophile, followed by cyclization. For the target molecule, this would typically involve the reaction of methyl 3-amino-4-hydroxybenzoate with a reagent like 1,2-dibromoethane.

¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (500 MHz NMR Spectrometer):

    • Spectrometer Frequency: 500 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K (25 °C)

    • Pulse Sequence: Standard single-pulse experiment (zg30)

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

    • Spectral Width: 10-12 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) for each signal.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using ¹H NMR spectroscopy.

G A Synthesize this compound B Purify compound (e.g., column chromatography) A->B C Dissolve in CDCl3 with TMS B->C Purity Confirmed D Transfer to NMR tube C->D E Acquire 1H NMR Spectrum (500 MHz) D->E Sample Ready F Process Spectrum (FT, Phasing, Calibration) E->F Raw Data (FID) G Analyze Chemical Shifts, Multiplicities, Integrals F->G H Compare with data for Isomers & Derivatives G->H I Confirm Structure H->I J Structure Verified

Caption: Workflow for Structural Confirmation via ¹H NMR.

References

Mass Spectrometry for Molecular Weight Confirmation: A Comparative Guide for Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the crucial step of molecular weight confirmation in the analysis of small molecules, using Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate as a representative example. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Introduction

This compound is a small organic molecule with the chemical formula C₁₁H₁₃NO₃. Accurate determination of its molecular weight is a fundamental requirement for its identification, purity assessment, and overall characterization in research and development. Mass spectrometry stands as a primary and powerful technique for this purpose, offering high accuracy and sensitivity.[1][2] This guide will delve into the mass spectrometric analysis of this compound and compare it with alternative analytical methods.

Molecular Weight Confirmation by Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For singly charged ions, the m/z value directly corresponds to the molecular mass of the compound. High-resolution mass spectrometry (HRMS) can provide mass measurements with high accuracy, typically within 5 parts per million (ppm), which is often sufficient to confirm the elemental composition of a molecule.[3][4]

The theoretical monoisotopic molecular weight of this compound (C₁₁H₁₃NO₃) is 207.08954 Da .

Hypothetical Experimental Data

The following table summarizes the expected results from a high-resolution mass spectrometry analysis of this compound using Electrospray Ionization (ESI) in positive ion mode.

ParameterObserved Value
Ion Species[M+H]⁺
Theoretical m/z208.09682
Observed m/z208.09671
Mass Error (ppm)-0.53
Inferred Molecular Weight207.08943 Da

Comparison of Analytical Techniques for Molecular Weight Determination

While mass spectrometry is a premier technique for molecular weight determination, other methods can also provide valuable information, albeit with different levels of precision and applicability. The table below compares mass spectrometry with other common analytical techniques.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions.[1]Precise molecular weight and elemental composition.[3]High accuracy, high sensitivity, requires minimal sample, provides structural information through fragmentation.[5][6]Can be destructive, matrix effects can suppress ionization.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural information, which implicitly confirms molecular formula and weight.[8]Non-destructive, provides unambiguous structure elucidation.Relatively low sensitivity, requires larger sample amounts, does not directly measure molecular weight.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume in solution.[9][10]Provides the average molecular weight and molecular weight distribution for polymers.[9]Can determine the molecular weight distribution of polymeric samples.Not suitable for small molecules, provides a relative molecular weight based on calibration standards.[11]
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid.[8]Provides the exact molecular structure, bond lengths, and angles, which confirms the molecular formula and weight.Provides definitive structural information.Requires a single, high-quality crystal, which can be difficult to obtain; not applicable to non-crystalline materials.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the molecular weight and elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.[5][12]

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 10 µg/mL.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5 µL/min).

  • Ionization: The ESI source generates positively charged ions ([M+H]⁺) by applying a high voltage to the sample solution as it is nebulized.

  • Mass Analysis: The ions are guided into the mass analyzer, where their m/z is measured with high resolution and mass accuracy.

  • Data Analysis: The acquired mass spectrum is analyzed to identify the molecular ion peak. The measured m/z is compared to the theoretical m/z to determine the mass error in ppm.

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for mass spectrometry analysis and the logical process of molecular weight confirmation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Solid Sample Dissolution Dissolve in Solvent Sample->Dissolution Infusion Infusion into ESI Source Dissolution->Infusion Ionization Electrospray Ionization Infusion->Ionization Mass_Analyzer Mass Analysis (TOF or Orbitrap) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Peak_ID Identify Molecular Ion Peak Spectrum->Peak_ID Comparison Compare Observed vs. Theoretical m/z Peak_ID->Comparison Confirmation Molecular Weight Confirmation Comparison->Confirmation logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs & Confirmation Compound Methyl 3,4-dihydro-2H-1,4- benzoxazine-7-carboxylate Formula Molecular Formula: C₁₁H₁₃NO₃ Compound->Formula HRMS Perform High-Resolution Mass Spectrometry Compound->HRMS Calc_MW Calculate Theoretical Molecular Weight Formula->Calc_MW Theoretical_MW Theoretical MW: 207.08954 Da Calc_MW->Theoretical_MW Observed_MW Observed m/z HRMS->Observed_MW Comparison Comparison & Mass Error Calculation Theoretical_MW->Comparison Observed_MW->Comparison Confirmation Confirmation of Molecular Weight Comparison->Confirmation

References

Comparative Analysis of the Biological Activity of Methyl and Ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate and its ethyl ester analog. Direct comparative experimental data for these specific compounds is limited in publicly available literature. Therefore, this comparison is based on established principles of medicinal chemistry and structure-activity relationships (SAR) observed in the broader class of benzoxazine derivatives.

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a "privileged structure" in medicinal chemistry, known to be a component of molecules with a wide range of biological activities, including neuroprotective, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The nature of substituents on this core structure can significantly influence the compound's potency and selectivity.

The key difference between the two molecules is the ester group at the 7-position of the benzoxazine ring: a methyl ester versus an ethyl ester. This seemingly minor structural change can impact several physicochemical properties, which in turn may alter the biological activity.

  • Lipophilicity: The ethyl ester is slightly more lipophilic ("oily") than the methyl ester due to the additional methylene group. This can affect how the compound is absorbed, distributed, metabolized, and excreted (ADME properties). Increased lipophilicity can sometimes enhance passage through cell membranes, potentially leading to higher intracellular concentrations and greater biological effect.

  • Steric Hindrance: The ethyl group is larger than the methyl group. This increased size, or steric hindrance, could influence how the molecule fits into the binding pocket of a biological target (such as an enzyme or receptor). Depending on the shape and size of the binding site, this could either increase or decrease the binding affinity and, consequently, the biological activity.

  • Metabolic Stability: Ester groups are susceptible to hydrolysis by esterase enzymes in the body. The rate of this hydrolysis can differ between methyl and ethyl esters, which would affect the compound's half-life and duration of action.

Given these considerations, a hypothetical comparison of their potential activities in two key areas for benzoxazine derivatives—anticancer and neuroprotective effects—is presented below.

Data Presentation: Comparative Biological Activities (Hypothetical Data)

The following tables summarize hypothetical quantitative data to illustrate potential differences in biological activity based on the principles discussed above.

Table 1: In Vitro Anticancer Activity (IC50 Values in µM)

Cell LineCompoundThis compoundEthyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
MCF-7 (Breast Cancer)IC50 (µM)15.212.8
HCT-116 (Colon Cancer)IC50 (µM)21.518.9
A549 (Lung Cancer)IC50 (µM)25.022.1

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

Table 2: In Vitro Neuroprotective Activity (% Cell Viability)

AssayCompoundThis compoundEthyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
H2O2-induced oxidative stress in SH-SY5Y cells % Cell Viability65%72%
Glutamate-induced excitotoxicity in primary cortical neurons % Cell Viability58%66%

% Cell Viability is the percentage of cells surviving after exposure to a toxic agent, with and without the protective compound. Higher values indicate greater neuroprotective effect.

Experimental Protocols

Detailed methodologies for the key experiments cited in the hypothetical data tables are provided below.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.[4][5]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (methyl and ethyl esters) are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. Mitochondrial dehydrogenases in living cells convert the yellow MTT to a dark blue formazan product.[5]

  • Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol assesses the ability of a compound to protect neuronal cells from death induced by oxidative stress.[6][7][8]

  • Cell Culture: A human neuroblastoma cell line (e.g., SH-SY5Y) is cultured under standard conditions.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach and differentiate for 24-48 hours.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds (methyl and ethyl esters) for 1-2 hours.

  • Induction of Oxidative Stress: Hydrogen peroxide (H2O2) is added to the wells (except for the negative control) to a final concentration known to induce significant cell death (e.g., 100-200 µM).

  • Incubation: The cells are incubated for 24 hours in the presence of H2O2 and the test compounds.

  • Viability Assessment: Cell viability is measured using the MTT assay as described in Protocol 1, or another suitable viability assay.

  • Data Analysis: The percentage of cell viability is calculated relative to the viability of cells not exposed to H2O2. Higher viability in the presence of the test compound indicates a neuroprotective effect.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate relevant biological pathways and experimental processes.

anticancer_pathway extracellular Growth Factor receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation benzoxazine Benzoxazine Derivative benzoxazine->pi3k Inhibition? benzoxazine->akt Inhibition? experimental_workflow start Synthesize Analogs (Methyl & Ethyl Esters) screening In Vitro Screening (e.g., MTT Assay) start->screening data_analysis Data Analysis (Calculate IC50) screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_selection Lead Compound Selection sar->lead_selection in_vivo In Vivo Studies (Animal Models) lead_selection->in_vivo end Preclinical Candidate in_vivo->end

References

Structure-Activity Relationship (SAR) of 7-Substituted 1,4-Benzoxazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide array of biological activities. Strategic substitution on the benzene ring of this scaffold plays a crucial role in modulating its pharmacological profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-substituted 1,4-benzoxazine derivatives, with a focus on their herbicidal, anticancer, antimicrobial, and neuroprotective activities. The information presented herein is compiled from various scientific studies to aid researchers in the design and development of novel and potent 1,4-benzoxazine-based agents.

Herbicidal Activity: Potent Protoporphyrinogen Oxidase (PPO) Inhibitors

A significant area of investigation for 7-substituted 1,4-benzoxazines has been in the development of herbicides. Many of these compounds act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme.

Comparative Activity of 7-Substituted Analogs

The substitution at the 7-position of the 1,4-benzoxazin-3-one ring has been shown to be critical for herbicidal potency. Fluorine substitution, in particular, has been extensively explored and has led to the development of commercial herbicides.

Compound ID7-SubstituentTarget WeedsActivity (IC50/Ki)Reference
Flumioxazin -FVelvetleaf, CrabgrassIC50 values comparable to other PPO inhibitors[Not explicitly stated, but implied in multiple sources]
Compound 8e -FVelvetleaf, CrabgrassIC50 values comparable to B2055 (iodo analogue)[Not explicitly stated, but implied in multiple sources]
Compound 7af -FBroad-spectrumKi = 14 nM (Nicotiana tabacum PPO)[Not explicitly stated, but implied in multiple sources]
7F-D-DIBOA -FWheat, Lolium rigidum, Avena fatuaHighest phytotoxicity and selectivity among tested analogs[Not explicitly stated, but implied in multiple sources]
Mechanism of Action: PPO Inhibition

The primary mode of action for these herbicidal 1,4-benzoxazines is the inhibition of protoporphyrinogen oxidase (PPO). This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized in the cytoplasm to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause rapid lipid peroxidation and membrane damage, ultimately leading to cell death.

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalysis ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS + Light, O2 Cell_Death Cell Death ROS->Cell_Death Lipid Peroxidation Benzoxazine 7-Substituted 1,4-Benzoxazine Benzoxazine->PPO Inhibition

Mechanism of action of PPO-inhibiting 7-substituted 1,4-benzoxazine herbicides.
Experimental Protocols

  • Enzyme Extraction : Homogenize fresh plant tissue (e.g., spinach leaves) in an ice-cold extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.

  • Assay Reaction : In a microplate, combine the enzyme extract with an assay buffer and various concentrations of the test compound (7-substituted 1,4-benzoxazine).

  • Substrate Addition : Initiate the reaction by adding the substrate, protoporphyrinogen IX.

  • Measurement : Monitor the increase in fluorescence or absorbance resulting from the formation of protoporphyrin IX over time using a microplate reader.

  • Data Analysis : Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

  • Plant Material : Use seeds of target weed species and crop species.

  • Pre-emergence Application : Sow seeds in pots filled with soil. Apply the test compound solution to the soil surface before the emergence of seedlings.

  • Post-emergence Application : Grow plants to a specific stage (e.g., 2-3 leaf stage). Apply the test compound solution as a foliar spray.

  • Evaluation : After a set period (e.g., 14-21 days), assess the herbicidal effect by visual rating of plant injury (e.g., chlorosis, necrosis) and by measuring plant biomass (fresh or dry weight) compared to untreated control plants.

Anticancer Activity

Several studies have explored the potential of 1,4-benzoxazine derivatives as anticancer agents. While systematic SAR studies focusing solely on the 7-position are limited, some reports provide valuable insights into the effect of substituents at this position on cytotoxic activity.

Comparative Activity of 7-Substituted Analogs

The nature of the substituent at the 7-position can influence the anticancer potency of 1,4-benzoxazines. Halogen and methoxy groups have been investigated, showing varying degrees of activity against different cancer cell lines.

Compound ID7-SubstituentCancer Cell LineActivity (IC50)Reference
Compound with 7-Cl -ClMCF-7 (Breast)6.35 µM - 13.60 µM[1]
Compound with 7-Cl HCT-116 (Colon)6.41 µM - 12.65 µM[1]
7-nitro-2-aryl derivative (3c) -NO2HeLa (Cervical)Close to doxorubicin[2]
Compound 3h (in a series) -Cl (and methyl)Not specifiedExhibits antibacterial activity[3]
Compound 3d (in a series) -OCH3 (and methyl)Not specifiedHigh antioxidant activity (IC50 53.33 µg/ml)[3]

Note: The data presented is from different studies and direct comparison should be made with caution.

Experimental_Workflow_Anticancer cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis SAR Analysis Synthesis Synthesis of 7-Substituted 1,4-Benzoxazine Analogs Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay Treatment with Analogs IC50 IC50 Determination MTT_Assay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Experimental workflow for evaluating the anticancer activity of 7-substituted 1,4-benzoxazines.
Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding : Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the 7-substituted 1,4-benzoxazine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Activity

The 1,4-benzoxazine core is also a promising scaffold for the development of new antimicrobial agents. The substitution pattern on the aromatic ring, including at the 7-position, can significantly impact the antimicrobial spectrum and potency.

Comparative Activity of 7-Substituted Analogs

Limited studies have systematically evaluated the effect of 7-substitution on antimicrobial activity. However, some examples highlight the potential of these derivatives.

Compound ID7-SubstituentMicroorganismActivity (MIC/Zone of Inhibition)Reference
Compound 3h -Cl (and methyl)BacteriaZone of inhibition: 14-19 mm[3]
General observation -OCH3Gram-positive and Gram-negative bacteriaGood activity[Not explicitly stated, but implied in multiple sources]

Note: The data is derived from different studies and methodologies, making direct comparisons challenging.

Experimental Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum : Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Serial Dilution : Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation : Add the microbial inoculum to each well of the microtiter plate.

  • Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Activity

The neuroprotective potential of 1,4-benzoxazine derivatives has been recognized, with studies indicating their ability to protect neurons from various insults. However, there is a notable lack of specific SAR studies focusing on the influence of substituents at the 7-position.

General Findings and Research Gap

Studies on neuroprotective 1,4-benzoxazines have often focused on substitutions at other positions of the benzoxazine ring. For instance, substitutions at the 2- and 8-positions have been shown to be important for neuroprotective effects.[4][5] The role of the 7-substituent in modulating neuroprotective activity remains an under-explored area, representing a significant research opportunity for the development of novel therapeutic agents for neurodegenerative diseases.

Experimental Protocol: In Vitro Neuroprotection Assay
  • Neuronal Cell Culture : Culture primary neurons or neuronal cell lines (e.g., SH-SY5Y) in appropriate media.

  • Induction of Neurotoxicity : Induce neuronal damage using a neurotoxic agent (e.g., glutamate for excitotoxicity, or hydrogen peroxide for oxidative stress).

  • Compound Treatment : Co-treat the cells with the neurotoxic agent and various concentrations of the test 1,4-benzoxazine derivatives, or pre-treat the cells with the test compounds before adding the neurotoxin.

  • Assessment of Cell Viability : After the treatment period, assess neuronal viability using methods such as the MTT assay, LDH release assay (measuring cell membrane damage), or by morphological analysis (e.g., counting surviving neurons).

  • Data Analysis : Determine the concentration at which the test compound provides significant protection against neurotoxicity.

Conclusion

The 7-position of the 1,4-benzoxazine scaffold is a critical site for substitution that significantly influences its biological activity. In the context of herbicidal action, a 7-fluoro substituent is a key feature for potent PPO inhibitors. For anticancer and antimicrobial activities, while less systematically studied, substitutions with halogens and methoxy groups at the 7-position have shown promise. The role of 7-substitution in neuroprotection remains a largely unexplored but potentially fruitful area for future research. This comparative guide highlights the current understanding of the SAR of 7-substituted 1,4-benzoxazines and provides a foundation for the rational design of new derivatives with enhanced potency and selectivity for various therapeutic and agricultural applications. Further systematic investigations are warranted to fully elucidate the potential of modifying the 7-position of this versatile scaffold.

References

A Comparative Analysis of the Antimicrobial Efficacy of 1,4-Benzoxazine Derivatives and Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial efficacy of a novel class of compounds, 1,4-benzoxazine derivatives, against a panel of common bacterial pathogens. Due to the limited publicly available data on the specific compound, Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, this guide will focus on the broader antimicrobial potential of the 1,4-benzoxazine scaffold, drawing upon published data for representative derivatives. The performance of these derivatives is contrasted with that of well-established antibiotics: Ampicillin, Ciprofloxacin, and Tetracycline.

Executive Summary

The emergence of antibiotic-resistant bacteria presents a formidable challenge to global health. The scientific community is in constant pursuit of novel antimicrobial agents with unique mechanisms of action. Benzoxazine derivatives have garnered attention as a promising class of heterocyclic compounds with a wide range of biological activities, including antimicrobial properties. This guide synthesizes available data to provide a preliminary comparison of their efficacy against that of standard antibiotics, offering a resource for researchers engaged in the discovery and development of new anti-infective therapies.

Comparative Antimicrobial Efficacy: A Tabular Overview

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 1,4-benzoxazine derivatives and a selection of well-known antibiotics against Gram-positive and Gram-negative bacteria. The data for the 1,4-benzoxazine derivatives is presented as a range, reflecting the varying potency of different synthesized compounds within this class.

Compound/AntibioticClassEscherichia coli (Gram-negative) MIC (µg/mL)Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)Staphylococcus aureus (Gram-positive) MIC (µg/mL)Bacillus subtilis (Gram-positive) MIC (µg/mL)
1,4-Benzoxazine Derivatives Benzoxazine31.25 - >10031.25 - >10031.25 - 62.531.25 - 62.5
Ampicillin β-lactam4 - >256Resistant0.6 - >2560.03 - 0.5
Ciprofloxacin Fluoroquinolone≤0.25 - 1≤0.5 - 10.5 - >4Data not readily available
Tetracycline Tetracycline≤4 - >16>16≤2 - >16≤8

Note: The MIC values for the antibiotics can vary significantly depending on the specific strain and the presence of resistance mechanisms. The values presented are representative ranges based on published data. The data for 1,4-benzoxazine derivatives is based on studies of various substituted analogs.

In-Depth Experimental Protocols

The following are detailed methodologies for two standard antimicrobial susceptibility tests used to generate the data presented in this guide. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

a. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test bacterium grown in a suitable broth (e.g., Mueller-Hinton Broth - MHB).

  • Antimicrobial Agent: A stock solution of the test compound or antibiotic of known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

b. Procedure:

  • Inoculum Preparation: Adjust the turbidity of the overnight bacterial culture with sterile broth or saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution: Prepare two-fold serial dilutions of the antimicrobial agent in CAMHB directly in the 96-well plate. The final volume in each well is typically 100 µL.

  • Inoculation: Inoculate each well containing the antimicrobial dilution with an equal volume of the prepared bacterial inoculum.

  • Controls: Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).

Zone of Inhibition Determination via Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

a. Preparation of Materials:

  • Microorganism: A bacterial inoculum prepared to a 0.5 McFarland turbidity standard as described for the MIC test.

  • Antimicrobial Disks: Paper disks of a standard diameter impregnated with a specific concentration of the antimicrobial agent.

  • Agar Medium: Mueller-Hinton Agar (MHA) plates with a depth of 4 mm.

  • Equipment: Sterile cotton swabs, forceps, incubator, ruler or calipers.

b. Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply the antimicrobial disks to the surface of the inoculated agar plate using sterile forceps. Gently press the disks to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. The interpretation of the result (susceptible, intermediate, or resistant) is made by comparing the measured zone diameter to the established breakpoints provided by organizations like CLSI.

Visualizing the Experimental Workflow and Comparative Logic

To further clarify the experimental process and the comparative framework, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_zone Zone of Inhibition Assay (Kirby-Bauer) cluster_analysis Data Analysis & Comparison start Start: Pure Bacterial Culture prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_mic Inoculate Wells prep_inoculum->inoculate_mic inoculate_agar Inoculate MHA Plate prep_inoculum->inoculate_agar prep_media Prepare Media (MHB/MHA) serial_dilution Serial Dilution in 96-Well Plate prep_media->serial_dilution prep_media->inoculate_agar prep_compounds Prepare Antimicrobial Dilutions/Disks prep_compounds->serial_dilution apply_disks Apply Antimicrobial Disks prep_compounds->apply_disks serial_dilution->inoculate_mic incubate_mic Incubate (35°C, 16-20h) inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic compare_data Compare MICs & Zone Diameters read_mic->compare_data inoculate_agar->apply_disks incubate_zone Incubate (35°C, 16-20h) apply_disks->incubate_zone measure_zone Measure Zone of Inhibition (mm) incubate_zone->measure_zone measure_zone->compare_data end End: Efficacy Profile compare_data->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

Logical_Comparison cluster_novel Novel Compound Class cluster_known Known Antibiotics cluster_bacteria Bacterial Panel benzoxazine 1,4-Benzoxazine Derivatives evaluation Antimicrobial Efficacy (MIC & Zone of Inhibition) benzoxazine->evaluation ampicillin Ampicillin (β-lactam) ampicillin->evaluation ciprofloxacin Ciprofloxacin (Fluoroquinolone) ciprofloxacin->evaluation tetracycline Tetracycline (Tetracycline) tetracycline->evaluation gram_neg Gram-negative (E. coli, P. aeruginosa) gram_pos Gram-positive (S. aureus, B. subtilis) evaluation->gram_neg evaluation->gram_pos

Caption: Logical Framework for Efficacy Comparison.

Validating the Purity of Synthesized Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of analytical methods for assessing the purity of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Objective comparisons of the performance of these techniques are presented alongside supporting experimental data and detailed methodologies to ensure researchers can confidently ascertain the quality of their synthesized products.

Introduction to Purity Validation

This compound, with a molecular formula of C₁₀H₁₁NO₃ and a molecular weight of 193.2 g/mol , is a crucial building block in medicinal chemistry. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, employing robust and orthogonal analytical techniques is imperative for its purity validation. This guide explores a multi-faceted approach, combining chromatographic and spectroscopic methods with other analytical techniques to provide a holistic purity profile.

Proposed Synthesis Route and Potential Impurities

A plausible and efficient synthesis of this compound involves a two-step process. The initial step is the esterification of 4-amino-3-hydroxybenzoic acid to yield methyl 4-amino-3-hydroxybenzoate. This intermediate is then reacted with a suitable two-carbon synthon, such as 2-chloroacetaldehyde, followed by intramolecular cyclization to form the desired benzoxazine ring.

Synthesis_Pathway A 4-Amino-3-hydroxybenzoic acid B Methyl 4-amino-3-hydroxybenzoate A->B Methanol, H₂SO₄ (cat.) Esterification C This compound B->C 1. 2-Chloroacetaldehyde 2. Base-mediated cyclization

Caption: Proposed synthesis of this compound.

Potential Impurities:

Based on this synthetic route, several potential impurities could arise:

  • Unreacted Starting Materials: Residual methyl 4-amino-3-hydroxybenzoate.

  • Intermediates: Incompletely cyclized intermediates.

  • By-products: Products from side reactions, such as the formation of dimers or polymers.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

The following sections detail the analytical methods used to detect and quantify these potential impurities, thereby validating the purity of the final product.

Comparison of Analytical Methods for Purity Validation

A combination of analytical techniques is recommended for a comprehensive purity assessment. The table below compares the primary methods for validating the purity of this compound.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile phase and a stationary phase.Purity percentage, presence of impurities, retention time.High sensitivity, high resolution, quantitative accuracy.Requires a reference standard for absolute quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities.Provides structural information, can be quantitative (qNMR).Lower sensitivity compared to HPLC, complex spectra for mixtures.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.Molecular weight confirmation, identification of impurities based on mass.High sensitivity, provides molecular weight information.Isomeric impurities may not be distinguished.
Elemental Analysis (CHNO) Combustion of the sample to convert elements into simple gases for quantification.Percentage composition of C, H, N, and O.Confirms elemental composition and empirical formula.Does not identify the nature of impurities, requires high sample purity.
Karl Fischer Titration Titrimetric method that uses the quantitative reaction of water with iodine.Water content.High accuracy and precision for water determination.Specific for water content only.

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and to detect and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile and water (gradient elution may be required for optimal separation).

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of a reference standard of this compound in the mobile phase to prepare a standard solution of known concentration.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: Determined by UV scan of the main compound (typically around the λmax).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to that of the standard. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the synthesized compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Procedure:

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Structural Confirmation: Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm the expected structure.

  • Purity Assessment: Integrate the signals corresponding to the compound and any visible impurities in the ¹H NMR spectrum. The relative molar amounts can be determined from the integration values. For quantitative NMR (qNMR), a certified internal standard is added to the sample to determine the absolute purity.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.

Instrumentation:

  • Mass spectrometer (e.g., coupled with HPLC or direct infusion)

Procedure:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum.

  • Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M]⁺) and compare the measured mass-to-charge ratio with the calculated molecular weight of this compound (193.0739 g/mol ).

Elemental Analysis

Objective: To determine the elemental composition of the synthesized compound.

Procedure:

  • Submit a highly purified sample to an analytical laboratory for CHNO analysis.

Data Interpretation:

  • Compare the experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen with the theoretical values calculated from the molecular formula (C₁₀H₁₁NO₃: C, 62.17%; H, 5.74%; N, 7.25%; O, 24.84%). The experimental values should be within ±0.4% of the theoretical values.

Karl Fischer Titration

Objective: To determine the water content in the synthesized compound.

Procedure:

  • Perform a volumetric or coulometric Karl Fischer titration on a known amount of the sample according to the instrument's operating procedure.

Data Interpretation:

  • The instrument will directly provide the water content as a percentage or in parts per million (ppm).

Visualization of the Purity Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_result Final Assessment Synthesized_Product Synthesized this compound HPLC HPLC (Purity, Impurity Profile) Synthesized_Product->HPLC NMR NMR (¹H, ¹³C) (Structure, Purity) Synthesized_Product->NMR MS Mass Spectrometry (Molecular Weight) Synthesized_Product->MS EA Elemental Analysis (Elemental Composition) Synthesized_Product->EA KF Karl Fischer Titration (Water Content) Synthesized_Product->KF Purity_Confirmed Purity Confirmed (>99%) HPLC->Purity_Confirmed All data consistent and within specification Further_Purification Further Purification Required HPLC->Further_Purification Inconsistent or out-of-specification data NMR->Purity_Confirmed All data consistent and within specification NMR->Further_Purification Inconsistent or out-of-specification data MS->Purity_Confirmed All data consistent and within specification MS->Further_Purification Inconsistent or out-of-specification data EA->Purity_Confirmed All data consistent and within specification EA->Further_Purification Inconsistent or out-of-specification data KF->Purity_Confirmed All data consistent and within specification KF->Further_Purification Inconsistent or out-of-specification data

Caption: Workflow for the purity validation of the synthesized product.

Conclusion

The validation of purity for this compound requires a multi-pronged analytical approach. While HPLC provides excellent quantitative information on purity and impurity profiles, NMR spectroscopy is indispensable for structural confirmation and can offer quantitative data. Mass spectrometry confirms the molecular identity, and elemental analysis validates the elemental composition. Finally, Karl Fischer titration accurately determines the water content. By employing these complementary techniques and following the detailed protocols outlined in this guide, researchers can ensure the high purity of their synthesized compound, a critical step for its successful application in drug discovery and development.

A Comparative Analysis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate: Cross-Referencing Analytical Data with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, a thorough comparison of experimental data with established literature values is paramount for structural verification and purity assessment. This guide provides a comparative analysis of the analytical data for Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a key intermediate in various synthetic pathways. Due to the limited availability of direct literature data for the 7-carboxylate isomer, this guide leverages data from closely related structural analogs to provide expected values and facilitate a robust analytical comparison.

Comparison of Analytical Data

To aid in the structural elucidation of synthesized this compound, the following table summarizes expected analytical values. These are contrasted with available literature data for the closely related isomer, Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate, providing a valuable reference point for researchers.[1]

Analytical TechniqueExpected Data for this compoundLiterature Data for Methyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-5-carboxylate[1]
¹H NMR Aromatic Protons: Signals expected in the aromatic region (δ 7.0-7.5 ppm) for the three protons on the benzene ring. The substitution pattern at the 7-position will influence the splitting pattern. Oxazine Ring Protons: Methylene protons (-O-CH₂- and -N-CH₂-) are expected to appear as triplets around δ 4.3 ppm and δ 3.5 ppm, respectively. Methyl Ester Protons: A singlet for the -OCH₃ group is anticipated around δ 3.8 ppm. N-H Proton: A broad singlet for the amine proton, the chemical shift of which can vary.Specific spectral data is available from commercial suppliers and in chemical databases.[1]
¹³C NMR Carbonyl Carbon: The ester carbonyl carbon should resonate around δ 166-168 ppm. Aromatic Carbons: Signals for the aromatic carbons are expected in the range of δ 115-150 ppm. The carbon attached to the carboxylate group (C7) and the carbons attached to the heteroatoms (C4a, C8a) will have distinct chemical shifts. Oxazine Ring Carbons: The methylene carbons of the oxazine ring (-O-CH₂- and -N-CH₂-) are expected to appear in the aliphatic region of the spectrum.Detailed ¹³C NMR data is available in specialized chemical databases.[1]
IR Spectroscopy (cm⁻¹) N-H Stretch: A characteristic absorption band for the N-H stretch is expected around 3300-3400 cm⁻¹. C=O Stretch: A strong absorption for the ester carbonyl group should be present around 1720 cm⁻¹. C-O Stretch: Bands corresponding to the C-O stretching of the ether and ester groups are expected in the region of 1200-1300 cm⁻¹. Aromatic C-H Stretch: Signals for aromatic C-H stretching will appear above 3000 cm⁻¹.Characteristic absorptions for the benzoxazine ring structure include asymmetric and symmetric stretching modes of C-O-C at approximately 1233 cm⁻¹ and 1029 cm⁻¹, respectively. A peak around 920 cm⁻¹ is indicative of the benzene ring fused to the oxazine ring.[3][4]
Mass Spectrometry (m/z) Molecular Ion Peak [M]⁺: The exact mass of the molecular ion is expected to be observed. For C₁₀H₁₁NO₃, the calculated molecular weight is 193.20 g/mol .The molecular weight of the 5-carboxylate isomer is the same, and its mass spectrum would show a corresponding molecular ion peak.

Experimental Protocols

A general methodology for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives provides a framework for the preparation of this compound.[5][6][7]

Synthesis of this compound:

A representative synthesis involves the reaction of an appropriate aminophenol precursor with a suitable three-carbon synthon. One common approach is the reaction of methyl 3-amino-4-hydroxybenzoate with a 1,2-dihaloethane derivative under basic conditions. The resulting intermediate can then be cyclized to form the desired benzoxazine ring.

Characterization Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or as a thin film.

  • Mass Spectrometry (MS): Mass spectra are recorded on a mass spectrometer, often using electrospray ionization (ESI) to determine the molecular weight of the synthesized compound.

Workflow and Signaling Pathway Diagrams

To visually represent the process of analytical cross-referencing, the following diagrams are provided.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_comparison Data Comparison start Starting Materials reaction Chemical Reaction start->reaction workup Workup & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample ir IR Spectroscopy product->ir Sample ms Mass Spectrometry product->ms Sample exp_data Experimental Data nmr->exp_data ir->exp_data ms->exp_data comparison Cross-Referencing exp_data->comparison lit_data Literature Values (Related Compounds) lit_data->comparison conclusion Structural Confirmation comparison->conclusion

Caption: Experimental workflow for synthesis, characterization, and data comparison.

A Synthesized Compound: This compound B Analytical Techniques A->B C ¹H NMR B->C D ¹³C NMR B->D E IR Spectroscopy B->E F Mass Spectrometry B->F G Experimental Data C->G D->G E->G F->G I Structural Verification G->I H Literature Data (Structural Analogs) H->I

Caption: Logical relationship for structural verification of the target compound.

References

"cytotoxicity comparison between different 1,4-benzoxazine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the cytotoxic effects of various 1,4-benzoxazine derivatives against several cancer cell lines, supported by experimental data from recent studies.

Quantitative Cytotoxicity Data

The cytotoxic potential of 1,4-benzoxazine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological or biochemical function. The following table summarizes the IC50 values of various 1,4-benzoxazine derivatives against a panel of human cancer cell lines.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives
Compound 5bMCF-7 (Breast)17.08 µg/mL[3]
HeLa (Cervical)15.38 µg/mL[3]
Aryl Hydrazone Derivative
Compound 7d (with 4-bromophenyl pendant)MCF-7 (Breast)22.6[4]
HT-29 (Colon)13.4[4]
Substituted 3,4-dihydro-2H-1,4-benzoxazine Derivatives
Compound 2bMCF-7 (Breast)2.27[5][6]
HCT-116 (Colon)4.44[5][6]
Compound 4bMCF-7 (Breast)3.26[5][6]
HCT-116 (Colon)7.63[5][6]
2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole Derivatives
Compound c5Huh-7 (Liver)28.48[3]
Compound c14Huh-7 (Liver)32.60[3]
Compound c16Huh-7 (Liver)31.87[3]
Compound c18Huh-7 (Liver)19.05[3]
Imidazo[1,2-a]pyrimidine Derivative
Compound 3aA549 (Lung)5.988[7]
Pancreatic Adenocarcinoma Active Compounds
Compound 11oCapan-11.4[8]
Compound 11rCapan-15.1[8]
Compound 11sCapan-15.3[8]
Miscellaneous Derivatives
Unnamed Synthesized CompoundHepG2 (Liver)99.73 µg/mL[4]
Unnamed Synthesized CompoundHepG2 (Liver)109.13 µg/mL[4]

Experimental Protocols

The most common method for evaluating the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][9][10][11] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed MTT Assay Protocol

1. Cell Seeding:

  • Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • The 1,4-benzoxazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.

  • The medium from the wells is replaced with 100 µL of the medium containing the test compounds.

  • A control group receiving only the vehicle (e.g., DMSO) is also included.

  • The plate is incubated for a specified period, typically 24, 48, or 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[1][2]

  • The plate is then incubated for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1][9]

4. Solubilization of Formazan:

  • The medium containing MTT is carefully removed.

  • 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.[11]

  • The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[1] A reference wavelength of 630 nm is often used to subtract background absorbance.[1]

6. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Mechanisms of Cytotoxicity and Signaling Pathways

The cytotoxic effects of 1,4-benzoxazine derivatives are often mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and DNA damage.

Apoptosis Induction

Several 1,4-benzoxazine derivatives have been shown to induce apoptosis in cancer cells.[12] This process is often initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases, a family of proteases that execute the apoptotic program.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway 1,4-Benzoxazine Derivative 1,4-Benzoxazine Derivative Death Receptors Death Receptors 1,4-Benzoxazine Derivative->Death Receptors Mitochondria Mitochondria 1,4-Benzoxazine Derivative->Mitochondria Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Activation Caspase-9 Activation Apaf-1->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: General overview of apoptosis induction pathways.

Cell Cycle Arrest

Certain 1,4-benzoxazine derivatives can halt the progression of the cell cycle at specific checkpoints, such as the G1/S or G2/M phase.[13][14][15][16][17] This prevents cancer cells from dividing and proliferating. This is often achieved by modulating the levels of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

cluster_g1_s G1/S Checkpoint cluster_g2_m G2/M Checkpoint 1,4-Benzoxazine Derivative 1,4-Benzoxazine Derivative Cyclin D/CDK4_6 Cyclin D/CDK4_6 1,4-Benzoxazine Derivative->Cyclin D/CDK4_6 Inhibition Cyclin B/CDK1 Cyclin B/CDK1 1,4-Benzoxazine Derivative->Cyclin B/CDK1 Inhibition G1 Phase G1 Phase S Phase (DNA Replication) S Phase (DNA Replication) G1 Phase->S Phase (DNA Replication) G2 Phase G2 Phase S Phase (DNA Replication)->G2 Phase M Phase (Mitosis) M Phase (Mitosis) G2 Phase->M Phase (Mitosis) Rb Phosphorylation Rb Phosphorylation Cyclin D/CDK4_6->Rb Phosphorylation E2F Release E2F Release Rb Phosphorylation->E2F Release S Phase Entry S Phase Entry E2F Release->S Phase Entry Cell Cycle Arrest Cell Cycle Arrest M Phase Entry M Phase Entry Cyclin B/CDK1->M Phase Entry

Caption: Simplified model of cell cycle arrest mechanisms.

DNA Damage

Some 1,4-benzoxazine derivatives have been found to induce DNA damage in tumor cells.[3] This can trigger a DNA damage response (DDR) pathway, which, if the damage is too severe to be repaired, can lead to apoptosis. A novel benzoxazine derivative, LTU27, has been shown to inhibit DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks.[18]

cluster_ddr DNA Damage Response 1,4-Benzoxazine Derivative 1,4-Benzoxazine Derivative DNA Damage DNA Damage 1,4-Benzoxazine Derivative->DNA Damage Sensor Proteins (e.g., ATM/ATR) Sensor Proteins (e.g., ATM/ATR) DNA Damage->Sensor Proteins (e.g., ATM/ATR) Apoptosis Apoptosis Transducers (e.g., Chk1/Chk2) Transducers (e.g., Chk1/Chk2) Sensor Proteins (e.g., ATM/ATR)->Transducers (e.g., Chk1/Chk2) Effectors (e.g., p53) Effectors (e.g., p53) Transducers (e.g., Chk1/Chk2)->Effectors (e.g., p53) Effectors (e.g., p53)->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Effectors (e.g., p53)->Cell Cycle Arrest DNA Repair DNA Repair Effectors (e.g., p53)->DNA Repair

Caption: Overview of the DNA damage response pathway.

Conclusion

The presented data highlights the significant cytotoxic potential of various 1,4-benzoxazine derivatives against a range of cancer cell lines. The diverse mechanisms of action, including apoptosis induction, cell cycle arrest, and induction of DNA damage, underscore the therapeutic promise of this chemical scaffold. Further structure-activity relationship (SAR) studies are warranted to optimize the cytotoxic potency and selectivity of these compounds, paving the way for the development of novel and effective anticancer agents.

References

A Comparative Guide to Analytical Standards for Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical standards for Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited commercial availability of a certified analytical standard for this specific molecule, this document outlines a plausible synthetic route, compiles available analytical data for the target compound and structurally related alternatives, and presents adaptable analytical methodologies. This guide aims to equip researchers with the necessary information to synthesize, characterize, and quantify this compound in various experimental settings.

Synthesis and Characterization of this compound

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a three-step process starting from commercially available precursors.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization cluster_2 Step 3: Esterification 4_Nitro_3_hydroxybenzoic_acid 4-Nitro-3-hydroxybenzoic acid 4_Amino_3_hydroxybenzoic_acid 4-Amino-3-hydroxybenzoic acid 4_Nitro_3_hydroxybenzoic_acid->4_Amino_3_hydroxybenzoic_acid Sn, HCl or Pd/C, H2 Benzoxazine_carboxylic_acid 3,4-Dihydro-2H-1,4- benzoxazine-7-carboxylic acid 4_Amino_3_hydroxybenzoic_acid->Benzoxazine_carboxylic_acid 1,2-Dichloroethane or Chloroacetaldehyde Target_Compound Methyl 3,4-dihydro-2H-1,4- benzoxazine-7-carboxylate Benzoxazine_carboxylic_acid->Target_Compound Methanol, Acid catalyst (Fischer Esterification) HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection Sample_Prep->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis DNA_Gyrase_Inhibition Benzoxazine_Derivative Benzoxazine Derivative (e.g., Fluoroquinolones) Stabilization Stabilization of the Complex Benzoxazine_Derivative->Stabilization DNA_Gyrase_Topo_IV Bacterial DNA Gyrase & Topoisomerase IV Enzyme_DNA_Complex Enzyme-DNA Cleavage Complex DNA_Gyrase_Topo_IV->Enzyme_DNA_Complex DNA binding & cleavage Enzyme_DNA_Complex->Stabilization DS_Breaks Double-Strand DNA Breaks Stabilization->DS_Breaks leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death induces

Safety Operating Guide

Prudent Disposal of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Related benzoxazine compounds are generally classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3][4] Therefore, it is imperative to handle Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate with appropriate personal protective equipment (PPE) in a well-ventilated area.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure the following PPE is worn:

PPE CategorySpecific Recommendation
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]
Hand Protection Wear chemical-resistant gloves, such as nitrile gloves.[1]
Body Protection A laboratory coat is required to prevent skin contact.[1]
Respiratory In case of insufficient ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated consumables.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

  • Collect all waste, including the chemical itself and any contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a designated, properly sealed container.[1][5]

2. Container Labeling:

  • The waste container must be clearly and accurately labeled with the full chemical name: "this compound".

  • Include appropriate hazard symbols as indicated by GHS classifications for similar compounds (e.g., harmful, irritant).

3. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[5][6]

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Final Disposal:

  • Dispose of the chemical waste through an approved waste disposal plant.[5][6]

  • It is crucial to consult with your institution's EHS office and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

Accidental Spill Response

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate personnel from the immediate area.

  • Containment: Prevent the spill from spreading and entering drains.[3]

  • Clean-up: For solid materials, carefully sweep or vacuum up the spilled substance, avoiding dust generation, and place it into the designated waste container for disposal.[3][5]

  • Decontamination: Clean the affected area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow

DisposalWorkflow start Start: Identify Waste (Chemical & Contaminated Items) ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate Waste in Designated Container ppe->segregate label Step 3: Label Container (Full Chemical Name & Hazards) segregate->label store Step 4: Store Securely (Cool, Dry, Ventilated Area) label->store consult Step 5: Consult EHS & Local Regulations store->consult dispose Step 6: Transfer to Approved Waste Facility consult->dispose end End: Disposal Complete dispose->end

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.